molecular formula C21H21ClN2O2S B3182179 OTS514 hydrochloride CAS No. 2319647-76-0

OTS514 hydrochloride

货号: B3182179
CAS 编号: 2319647-76-0
分子量: 400.9
InChI 键: CQPRMBOOBXSZSP-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OTS514 hydrochloride is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRMBOOBXSZSP-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 hydrochloride is a novel and highly potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[5] Its role in crucial cellular processes such as mitosis, cell cycle progression, and the maintenance of cancer stem cells has positioned it as a compelling target for anticancer drug development.[5][6] OTS514 has demonstrated significant preclinical anti-tumor activity across a range of malignancies, including lung, ovarian, kidney, and hematological cancers, by inducing cell cycle arrest and apoptosis.[1][2][5][7] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Primary Target: T-LAK Cell-Originated Protein Kinase (TOPK)

The primary molecular target of OTS514 is T-LAK cell-originated protein kinase (TOPK).[1][2][3][4] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a pivotal role in cytokinesis.[6] Dysregulation of TOPK expression and activity is a hallmark of numerous cancers, where it contributes to tumor progression through the activation of multiple signaling pathways that promote sustained growth, proliferation, and evasion of cell death.[2] OTS514 exhibits high potency against TOPK, with a median inhibitory concentration (IC50) in the low nanomolar range.[1][3][4][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of OTS514
Target/Cell LineAssay TypeIC50 (nM)Reference
TOPK (cell-free)Kinase Assay2.6[1][3][4][8]
Kidney Cancer
VMRC-RCWGrowth Inhibition19.9 - 44.1[1]
Caki-1Growth Inhibition19.9 - 44.1[1]
Caki-2Growth Inhibition19.9 - 44.1[1]
769-PGrowth Inhibition19.9 - 44.1[1]
786-OGrowth Inhibition19.9 - 44.1[1]
Ovarian Cancer Growth Inhibition3.0 - 46[1]
Small Cell Lung Cancer (SCLC) Growth Inhibition0.4 - 42.6[2][9]
Oral Squamous Carcinoma Cells Cell SurvivalDose-dependent decrease[10]
Human Myeloma Cell Lines (HMCLs) Cell Viability (MTT)Nanomolar concentrations[5][7]
Table 2: In Vivo Efficacy of OTS514 and its Analogue OTS964
Cancer ModelCompoundDosing RegimenKey FindingsReference
Human Lung Cancer (LU-99) XenograftOTS964 (liposomal)Intravenous, twice a week for 3 weeksComplete tumor regression in 5 out of 6 mice.
Human Lung Cancer (LU-99) XenograftOTS964100 mg/kg, oral, daily for 2 weeksComplete tumor regression in all 6 mice.
Ovarian Cancer (ES-2) Dissemination XenograftOTS514Oral administrationSignificantly elongated overall survival (P < 0.001).[1]
Multiple Myeloma XenograftOTS964100 mg/kg, oral, 5 days per weekReduced tumor size by 48%-81%.[5][6]
HSC-2-derived Tumor XenograftOTS514AdministrationSuppressed tumor growth.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of OTS514 on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., human myeloma cell lines) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blot Analysis

This protocol is designed to detect changes in protein expression and phosphorylation in response to OTS514 treatment.

  • Cell Lysis: Treat cells with OTS514 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, cleaved PARP, p-AKT, AKT, p-p38, p38, p-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of OTS514.

  • Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old. Allow for an acclimatization period of at least one week.

  • Cell Preparation: Culture human cancer cells (e.g., LU-99 lung cancer cells) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (width^2 x length) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer OTS514 or its analogue (e.g., OTS964) via the desired route (e.g., oral gavage or intravenous injection) according to the specified dosing schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting). Monitor for signs of toxicity, such as changes in weight, behavior, and hematological parameters.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TOPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes CDK1_CyclinB1 CDK1/Cyclin B1 TOPK TOPK (OTS514 Target) CDK1_CyclinB1->TOPK Activates FOXM1 FOXM1 TOPK->FOXM1 Activates AKT AKT TOPK->AKT Activates p38_MAPK p38 MAPK TOPK->p38_MAPK Activates NF_kB NF-κB TOPK->NF_kB Activates Proliferation Proliferation FOXM1->Proliferation CellCycle Cell Cycle Progression FOXM1->CellCycle AKT->Proliferation p38_MAPK->Proliferation NF_kB->Proliferation p21 p21 (CDKN1A) p21->CellCycle Inhibits p27 p27 (CDKN1B) p27->CellCycle Inhibits Apoptosis Apoptosis OTS514 OTS514 OTS514->TOPK Inhibits OTS514->p21 Upregulates OTS514->p27 Upregulates OTS514->Apoptosis Induces

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

Western_Blot_Workflow start Cell Treatment with OTS514 lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk/BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-TOPK, anti-p-FOXM1) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection end Analysis of Protein Expression detection->end

Caption: Experimental workflow for Western blot analysis.

In_Vivo_Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment & Control Groups tumor_growth->randomize treatment OTS514 Administration randomize->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Histology, etc. monitoring->endpoint end Evaluation of In Vivo Efficacy endpoint->end

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a promising anti-cancer agent that potently and specifically targets TOPK. Preclinical studies have demonstrated its efficacy in a variety of cancer models, highlighting its potential for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of OTS514 and other TOPK inhibitors. The disruption of multiple pro-survival signaling pathways by OTS514 provides a strong rationale for its evaluation in clinical trials, both as a monotherapy and in combination with existing cancer treatments.[5][7]

References

OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide array of human cancers and correlates with poor prognosis. Its pivotal role in orchestrating critical cellular processes, most notably cytokinesis, makes it an attractive target for anticancer therapy. OTS514 has demonstrated significant preclinical anti-tumor activity across various cancer models by inducing cell cycle arrest, apoptosis, and disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction

T-LAK cell-originated protein kinase (TOPK) is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] Under normal physiological conditions, TOPK expression is tightly restricted to proliferating tissues. However, its aberrant overexpression is a common feature in numerous malignancies, including but not limited to, lung, breast, ovarian, kidney, and multiple myeloma.[2][3] This overexpression is functionally implicated in tumorigenesis, promoting cell proliferation, and inhibiting apoptosis. A critical function of TOPK is its role in the final stages of cell division, specifically in the process of cytokinesis.[1][4] Inhibition of TOPK leads to defects in this process, resulting in aneuploidy and subsequent apoptotic cell death, a mechanism that can be selectively exploited to target rapidly dividing cancer cells.

OTS514 has emerged as a highly potent inhibitor of TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5][6] Its ability to suppress the growth of TOPK-positive cancer cells has been extensively documented in preclinical studies, positioning it as a promising candidate for further clinical investigation.[2] This document aims to consolidate the current technical knowledge on OTS514, serving as a resource for researchers and drug development professionals in the field of oncology.

Chemical Properties and Formulation

This compound is the salt form of the active OTS514 compound. Key chemical details are summarized below.

PropertyValue
Chemical Name 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride
Molecular Formula C₂₁H₂₀N₂O₂S · HCl
Molecular Weight 400.92 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

OTS514 exerts its anti-cancer effects primarily through the potent and selective inhibition of TOPK's kinase activity. This inhibition disrupts the downstream signaling cascades that are reliant on TOPK's function, leading to several key cellular outcomes:

  • Inhibition of Cytokinesis: TOPK is essential for the successful completion of cytokinesis. It has been shown to interact with and phosphorylate key proteins involved in this process, including PRC1 (Protein Regulator of Cytokinesis 1) and the AAA+ ATPase p97.[1][4] By inhibiting TOPK, OTS514 causes failures in the abscission step of cytokinesis, leading to the formation of multinucleated cells and subsequent apoptosis.[7]

  • Induction of Apoptosis: Treatment with OTS514 leads to a significant increase in apoptotic cell death.[2] This is mediated, in part, by the upregulation of the FOXO3 transcription factor and its downstream targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[2] Furthermore, OTS514-induced apoptosis is associated with the cleavage of PARP and increased activity of caspases 3 and 7.[8]

  • Cell Cycle Arrest: By upregulating p21 and p27, OTS514 can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and undergoing division.[2]

  • Modulation of Oncogenic Signaling Pathways: OTS514 has been shown to disrupt several pro-survival signaling pathways that are frequently dysregulated in cancer. These include the AKT, p38 MAPK, and NF-κB signaling pathways.[2][9] Additionally, OTS514 treatment leads to a decrease in the expression of the transcription factor FOXM1, which is a key regulator of cell cycle progression and is often overexpressed in cancer.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of OTS514 from various preclinical studies.

Table 1: In Vitro Kinase and Cell Line Activity of OTS514
Target/Cell LineCancer TypeIC50 (nM)Reference(s)
TOPK (cell-free) N/A2.6[5][6]
Kidney Cancer
VMRC-RCWKidney19.9 - 44.1 (range)[5]
Caki-1Kidney19.9 - 44.1 (range)[5]
Caki-2Kidney19.9 - 44.1 (range)[5]
769-PKidney19.9 - 44.1 (range)[5]
786-OKidney19.9 - 44.1 (range)[5]
Ovarian Cancer
Multiple Cell LinesOvarian3.0 - 46 (range)[5]
Multiple Myeloma
Various HMCLsMultiple MyelomaNanomolar range[2]
Oral Squamous Cell Carcinoma
HSC-2, HSC-3, SAS, OSC-19Oral Squamous CellDose-dependent decrease in survival[8]
Table 2: In Vivo Efficacy of OTS514 and its derivative OTS964
Cancer ModelCompoundDosing RegimenOutcomeReference(s)
Human Lung Cancer Xenograft OTS514Not specifiedIn vivo efficacy demonstrated[5]
ES-2 Ovarian Cancer Xenograft OTS514Orally administeredSignificantly elongated overall survival[5]
Multiple Myeloma Xenograft OTS964100 mg/kg, orally, 5 days/weekReduced tumor size by 48%-81%[2]
HSC-2 Oral Cancer Xenograft OTS514Not specifiedSuppressed tumor growth[8]

Note: OTS964 is a closely related derivative of OTS514, often used in in vivo studies due to improved oral bioavailability.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize TOPK inhibitors like OTS514. These should be adapted and optimized for specific experimental conditions.

In Vitro TOPK Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TOPK in a cell-free system.

Materials:

  • Recombinant human TOPK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein, or a specific TOPK substrate)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates

  • Detection reagents (e.g., scintillation fluid for radiolabeled ATP, or phosphospecific antibodies for ELISA-based detection)

Procedure:

  • Prepare serial dilutions of OTS514 in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant TOPK enzyme, and the substrate peptide to each well.

  • Add the diluted OTS514 or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).

  • Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ELISA-based methods, this involves using a phosphospecific antibody to detect the phosphorylated substrate.

  • Calculate the percentage of inhibition for each OTS514 concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of OTS514 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of OTS514 in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of OTS514 or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a tumor in an immunodeficient mouse model to evaluate the in vivo efficacy of OTS514.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS or appropriate cell culture medium for injection

  • This compound or its derivative (e.g., OTS964) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intravenous injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Culture the cancer cells to a sufficient number and harvest them. Resuspend the cells in sterile PBS or medium at a specific concentration (e.g., 1-10 x 10⁶ cells per 100 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer OTS514 (or its derivative) or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of OTS514.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by OTS514.

TOPK's Role in Cytokinesis and its Inhibition by OTS514

TOPK_Cytokinesis cluster_mitosis Mitosis cluster_inhibition Inhibition by OTS514 CDK1_CyclinB1 CDK1/Cyclin B1 TOPK TOPK TOPK_inhibited TOPK (Inhibited) PRC1 PRC1 p97 p97 Cytokinesis Successful Cytokinesis Cytokinesis_failure Cytokinesis Failure OTS514 OTS514

Downstream Effects of OTS514 on Oncogenic Signaling

OTS514_Downstream_Effects cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibits p53 p53 Pathway OTS514->p53 Activates (indirectly) AKT AKT Pathway TOPK->AKT Activates p38_MAPK p38 MAPK Pathway TOPK->p38_MAPK Activates NFkB NF-κB Pathway TOPK->NFkB Activates FOXM1 FOXM1 Pathway TOPK->FOXM1 Activates Survival Cell Survival AKT->Survival p38_MAPK->Survival NFkB->Survival Proliferation Cell Proliferation FOXM1->Proliferation Apoptosis Apoptosis p53->Apoptosis

Experimental Workflow for Evaluating OTS514

Experimental_Workflow Start Start: Identify TOPK as a Target In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase Cell_Viability Cell-Based Viability Assays (e.g., MTT) In_Vitro_Kinase->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Western Blot, Apoptosis Assays) Cell_Viability->Mechanism_Studies In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy and Toxicity) Mechanism_Studies->In_Vivo_Xenograft Clinical_Development Preclinical Candidate for Clinical Development In_Vivo_Xenograft->Clinical_Development

Clinical Development and Future Perspectives

As of the latest available information, specific clinical trial data for OTS514 is not widely published in the search results. The preclinical data strongly support its potential as an anti-cancer therapeutic. A related compound, OTS964, was anticipated to enter Phase 1 clinical trials.[3] The primary challenges in the clinical development of TOPK inhibitors include managing potential on-target toxicities, particularly hematological side effects, and identifying the patient populations most likely to benefit from this therapeutic approach. Future research will likely focus on optimizing dosing schedules, exploring combination therapies to enhance efficacy and mitigate resistance, and developing predictive biomarkers to guide patient selection.

Conclusion

This compound is a potent and selective TOPK inhibitor with compelling preclinical anti-tumor activity across a range of cancer types. Its mechanism of action, centered on the disruption of cytokinesis and the induction of apoptosis, provides a strong rationale for its development as a novel anti-cancer agent. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of targeting TOPK in oncology. Continued investigation into the clinical application of OTS514 and other TOPK inhibitors holds promise for the development of new and effective cancer treatments.

References

OTS514 Hydrochloride: A Potent TOPK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Chemical Structure, and Mechanism of Action of OTS514 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human cancers and correlates with poor patient prognosis, making it a compelling target for cancer therapy.[1][2] OTS514 has demonstrated significant anti-tumor activity in various preclinical cancer models by inducing cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental methodologies and a summary of its effects on key signaling pathways.

Discovery and Chemical Properties

OTS514 was identified through a large-scale screening of approximately 300,000 compounds, followed by the synthesis and evaluation of over 1,000 derivatives to optimize potency and drug-like properties.[2][5] This effort led to the identification of a thieno[2,3-c]quinolone scaffold with potent TOPK inhibitory activity.

Chemical Structure
  • IUPAC Name: 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride[6][7]

  • Chemical Formula: C₂₁H₂₁ClN₂O₂S[6]

  • Molecular Weight: 400.92 g/mol [3][6]

  • CAS Number: 2319647-76-0 (for hydrochloride salt)[6]

Chemical structure of this compound

Chemical structure of this compound.

Mechanism of Action

OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and cytokinesis.

Direct TOPK Inhibition

OTS514 is a highly potent inhibitor of TOPK, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM in cell-free kinase assays.[1][3][8][9][10]

Downstream Signaling Pathways

Inhibition of TOPK by OTS514 leads to a cascade of downstream effects, ultimately resulting in cancer cell death. The key affected pathways include:

  • Induction of Cell Cycle Arrest and Apoptosis: OTS514 treatment leads to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][3][4][8]

  • Modulation of Key Signaling Nodes: The compound has been shown to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[1][4]

  • Regulation of Transcription Factors: OTS514 treatment results in the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1][4] Concurrently, it suppresses the activity of the pro-proliferative transcription factor FOXM1.[1][4][6][11]

The following diagram illustrates the proposed signaling pathway affected by OTS514.

OTS514_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome OTS514 OTS514 TOPK TOPK (PBK) OTS514->TOPK AKT AKT (Pro-survival) TOPK->AKT p38_MAPK p38 MAPK (Pro-survival) TOPK->p38_MAPK NFkB NF-κB (Pro-survival) TOPK->NFkB FOXM1 FOXM1 (Pro-proliferation) TOPK->FOXM1 FOXO3 FOXO3 (Tumor Suppressor) TOPK->FOXO3 CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest p38_MAPK->CellCycleArrest NFkB->CellCycleArrest FOXM1->CellCycleArrest p21_p27 p21 / p27 (Cell Cycle Inhibitors) FOXO3->p21_p27 p21_p27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

OTS514 inhibits TOPK, leading to the suppression of pro-survival pathways and activation of tumor suppressor pathways, ultimately causing cell cycle arrest and apoptosis.

Quantitative Data

The efficacy of OTS514 has been quantified across various cancer types, demonstrating its broad therapeutic potential.

Assay Type Target/Cell Line IC50 (nM) Reference(s)
Cell-Free Kinase Assay TOPK2.6[1][3][8][9][10]
Cell Viability Assay Kidney Cancer (VMRC-RCW, Caki-1, etc.)19.9 - 44.1[3]
Ovarian Cancer3.0 - 46[3]
Small Cell Lung Cancer0.4 - 42.6[6][11]
Human Myeloma Cell Lines (HMCLs)Nanomolar range[4][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of OTS514.

Drug Discovery and Preclinical Evaluation Workflow

The overall process for identifying and validating OTS514 as a clinical candidate is outlined below.

preclinical_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Evaluation Screening High-Throughput Screening (300,000 compounds) HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (>1,000 derivatives synthesized) HitID->LeadOpt OTS514_ID Identification of OTS514 LeadOpt->OTS514_ID InVitro In Vitro Studies (Kinase Assays, Cell Viability, Western Blot, Flow Cytometry) OTS514_ID->InVitro InVivo In Vivo Studies (Mouse Xenograft Models) InVitro->InVivo

Workflow for the discovery and preclinical evaluation of OTS514.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with OTS514.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells per well and incubate overnight.[4][6]

  • Compound Treatment: Treat the cells with various concentrations of OTS514 (e.g., 0-100 nM) and incubate for a specified period (typically 72 hours).[7]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12][13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway after OTS514 treatment.[3][14]

  • Cell Lysis: Treat cells with OTS514 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][14]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3][14]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-AKT, total AKT, FOXM1, cleaved PARP, GAPDH) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][14]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[8]

  • Cell Treatment and Harvesting: Treat cells with OTS514 (e.g., 10 nM) for 24 hours.[15] Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate on ice for at least 2 hours or at -20°C overnight.[8][16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (PI, a DNA intercalating agent) and RNase A.[8]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[8]

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[17]

In Vivo Mouse Xenograft Studies

These studies assess the anti-tumor efficacy of OTS514 in a living organism.[10][18]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[5][10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5][10]

  • Drug Administration: Administer OTS514 or a vehicle control to the mice. Administration can be intravenous (e.g., 5 mg/kg daily) or, for related compounds like OTS964, oral (e.g., 100 mg/kg daily).[4][5][10]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice a week) for the duration of the study (e.g., 2-3 weeks).[5]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a promising anti-cancer agent that potently and selectively targets TOPK, a key kinase implicated in the proliferation and survival of numerous cancers. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways, has been well-characterized in preclinical studies. The extensive in vitro and in vivo data support the continued investigation of OTS514 and other TOPK inhibitors as a potential therapeutic strategy for a variety of malignancies.

References

OTS514 Hydrochloride: A Technical Guide to a Potent TOPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis. OTS514 hydrochloride has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research.

Chemical and Physical Properties

This compound is the hydrochloride salt of OTS514. Its key properties are summarized in the table below.

PropertyValue
CAS Number 2319647-76-0
Molecular Formula C₂₁H₂₁ClN₂O₂S
Molecular Weight 400.92 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Synonyms OTS514 HCl, OTS-514 hydrochloride

Mechanism of Action

OTS514 exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of TOPK. TOPK is a key regulator of mitosis and is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and metastasis.

TOPK Inhibition

OTS514 binds to the ATP-binding pocket of TOPK, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling cascades. The IC50 value for TOPK kinase inhibition by OTS514 is approximately 2.6 nM.

Downstream Signaling Pathways

Inhibition of TOPK by OTS514 disrupts several critical signaling pathways implicated in cancer progression:

  • AKT Pathway: OTS514 treatment has been shown to decrease the phosphorylation of AKT, a key protein in cell survival and proliferation.

  • p38 MAPK Pathway: The activity of p38 MAPK, which is involved in cellular stress responses and apoptosis, is suppressed by OTS514.

  • NF-κB Pathway: OTS514 can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

  • FOXM1 Regulation: The transcription factor FOXM1, a master regulator of cell cycle progression, is a downstream target of TOPK. OTS514 treatment leads to a reduction in FOXM1 activity.

The inhibition of these pathways ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.

OTS514_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors TOPK TOPK Growth_Factors->TOPK OTS514 OTS514 OTS514->TOPK Apoptosis Apoptosis OTS514->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest OTS514->Cell_Cycle_Arrest AKT AKT TOPK->AKT p38_MAPK p38 MAPK TOPK->p38_MAPK NFkB NF-κB TOPK->NFkB FOXM1 FOXM1 TOPK->FOXM1 Proliferation Cell Proliferation & Survival AKT->Proliferation p38_MAPK->Proliferation NFkB->Proliferation FOXM1->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cancer Cell Culture OTS514_Treatment 2. OTS514 Treatment (Varying Concentrations & Times) Cell_Culture->OTS514_Treatment Western_Blot 3a. Western Blot Analysis (TOPK, p-AKT, p-p38, etc.) OTS514_Treatment->Western_Blot Flow_Cyrkflow Flow_Cyrkflow OTS514_Treatment->Flow_Cyrkflow Flow_Cytometry 3b. Flow Cytometry (Cell Cycle & Apoptosis) Xenograft 4. Xenograft Model Establishment OTS514_Admin 5. OTS514 Administration (e.g., Oral Gavage) Xenograft->OTS514_Admin Tumor_Monitoring 6. Tumor Growth Monitoring OTS514_Admin->Tumor_Monitoring Toxicity_Assessment 7. Toxicity Assessment (Body Weight, CBC) OTS514_Admin->Toxicity_Assessment

T-LAK Cell-Originated Protein Kinase (TOPK): A Comprehensive Technical Guide on its Role in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Under normal physiological conditions, TOPK expression is primarily restricted to tissues with high proliferative activity, such as the testes and certain fetal tissues.[2][3] However, TOPK is frequently overexpressed in a wide range of human malignancies, where its elevated expression is often correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[1][4][5] This technical guide provides an in-depth overview of TOPK's function in cancer, detailing its involvement in key signaling pathways, its role as a prognostic biomarker, and its potential as a therapeutic target. Furthermore, this guide furnishes detailed experimental protocols for the study of TOPK and presents quantitative data in a structured format to facilitate research and drug development efforts targeting this oncogenic kinase.

The Role of TOPK in Cancer Pathogenesis

TOPK is a pivotal regulator of multiple cellular processes that are fundamental to cancer initiation and progression.[2] Its dysregulation contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and activation of invasion and metastasis.[4][6]

Cell Cycle Regulation and Proliferation

TOPK plays a crucial role in mitotic progression.[1] It is activated during the G2/M phase of the cell cycle and is involved in chromatin condensation through the phosphorylation of histone H3.[1] The kinase activity of TOPK is essential for proper cytokinesis, and its depletion can lead to defects in cell division.[7] In cancer cells, the overexpression of TOPK contributes to uncontrolled proliferation by driving cells through the cell cycle.[1]

Invasion and Metastasis

Elevated TOPK expression is strongly associated with increased tumor cell migration, invasion, and metastasis.[1][6] TOPK promotes the epithelial-mesenchymal transition (EMT), a key process in the metastatic cascade, by upregulating transcription factors such as Snail and Slug.[2] It also enhances the production of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion.[6] Furthermore, TOPK has been shown to promote the survival and migratory capacity of circulating tumor cells (CTCs), which are critical for the establishment of distant metastases.[8]

Drug Resistance

TOPK contributes to resistance to various cancer therapies, including chemotherapy and targeted agents.[9] It can confer resistance to apoptosis-inducing drugs by activating pro-survival signaling pathways.[10] For instance, TOPK has been implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) by activating the c-Jun/AP-1 signaling pathway.[9]

TOPK Signaling Pathways in Cancer

TOPK functions as a central node in a complex network of signaling pathways that drive tumorigenesis. Its kinase activity allows it to phosphorylate and regulate a multitude of downstream substrates, thereby influencing diverse cellular functions.

MAPK/ERK Pathway

TOPK is a component of the MAPK/ERK signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival.[4] TOPK can directly phosphorylate and activate ERK2, leading to the activation of downstream transcription factors such as c-Jun and AP-1.[11][12] This activation results in the expression of genes that promote cell cycle progression and proliferation.[9] A positive feedback loop has been identified where ERK2 can also phosphorylate and activate TOPK, further amplifying the oncogenic signal.[12]

TOPK_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TOPK TOPK ERK1_2->TOPK Activates c_Jun_AP1 c-Jun/AP-1 ERK1_2->c_Jun_AP1 TOPK->ERK1_2 Activates Proliferation_Survival_Genes Proliferation & Survival Genes c_Jun_AP1->Proliferation_Survival_Genes

Caption: TOPK and the MAPK/ERK Signaling Pathway.

PI3K/AKT Pathway

TOPK also intersects with the PI3K/AKT pathway, another critical signaling axis for cell survival and proliferation.[8] TOPK can promote the phosphorylation and activation of AKT by relieving the inhibitory effects of PTEN.[8] Activated AKT then phosphorylates a range of downstream targets to inhibit apoptosis and promote cell growth.

TOPK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation PTEN PTEN PTEN->PIP3 Inhibits TOPK TOPK TOPK->PTEN Inhibits

Caption: TOPK's interaction with the PI3K/AKT Pathway.

TGF-β/Smad Pathway

TOPK has been shown to facilitate EMT and invasion of breast cancer cells through the TGF-β1/Smad signaling pathway by upregulating TBX3.[2] This highlights a mechanism by which TOPK contributes to the metastatic potential of cancer cells.

TOPK_TGFB_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates Smad_Complex Smad2/3/4 Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex TOPK TOPK TBX3 TBX3 TOPK->TBX3 Upregulates Smad_Complex->TBX3 Upregulates EMT_Genes EMT-related Genes TBX3->EMT_Genes

Caption: TOPK's role in the TGF-β/Smad Pathway and EMT.

TOPK as a Prognostic Biomarker

Consistent with its pro-tumorigenic functions, high expression of TOPK has been significantly associated with poor prognosis in a variety of cancers. This makes TOPK a promising biomarker for patient stratification and prediction of clinical outcomes.

TOPK Expression in Different Cancers

TOPK is overexpressed in a wide array of solid tumors and hematological malignancies. The Cancer Genome Atlas (TCGA) data reveals significantly higher TOPK expression in numerous cancer types compared to their corresponding normal tissues.[1]

Table 1: TOPK Expression in Various Cancers

Cancer TypeTOPK Expression StatusReference
Colorectal CancerHigh[1][5]
Breast CancerHigh[1][13]
Lung CancerHigh[1][5]
Ovarian CancerHigh[1]
Prostate CancerHigh[5][8]
Gastric CancerHigh[5]
Esophageal Squamous Cell CarcinomaHigh[14]
MelanomaHigh[1]
GlioblastomaHigh[1]
OsteosarcomaHigh[15]
Acute Myeloid Leukemia (AML)Low[1]
Testicular Germ Cell TumorsLow[1]
Correlation of TOPK Expression with Clinical Outcomes

High TOPK expression is a strong predictor of adverse clinical outcomes, including reduced overall survival (OS), progression-free survival (PFS), and disease-free survival (DFS).[5]

Table 2: Prognostic Significance of High TOPK Expression

Cancer TypePrognostic AssociationHazard Ratio (HR) for OS (95% CI)Reference
Various Cancers (Meta-analysis)Poor Overall Survival1.69 (1.33-2.04)[5][16]
Lung CancerPoor Overall Survival2.30 (1.79-2.81)[5][16]
Colorectal CancerPoor Overall Survival2.39 (1.81-2.97)[5][16]
Epithelial Ovarian CancerPoor Progression-Free & Overall SurvivalNot Specified[1]
OsteosarcomaShorter Overall SurvivalNot Specified[15]

TOPK as a Therapeutic Target

The differential expression of TOPK between cancer cells and most normal tissues, combined with its critical role in tumor progression, makes it an attractive target for cancer therapy.[3][4][13] Inhibition of TOPK has shown promising preclinical efficacy in suppressing tumor growth and enhancing the effects of conventional therapies.[7]

Table 3: Preclinical TOPK Inhibitors

InhibitorMechanism of ActionIn Vitro/In Vivo EfficacyReference
HI-TOPK-032ATP-competitive inhibitorSuppresses growth of colon, skin, and nasopharyngeal cancer cells in vitro and in vivo.[1]
OTS514/OTS964Potent TOPK inhibitorsInduce complete tumor regression in xenograft models of human lung cancer by inhibiting cytokinesis.[1][7]
SKLB-C05Selective TOPK inhibitorBlocks proliferation and metastasis of human colorectal cancer by regulating downstream signaling.[1]

Experimental Protocols for Studying TOPK

This section provides detailed methodologies for key experiments used to investigate the function and regulation of TOPK in cancer.

Analysis of TOPK Expression

This protocol allows for the quantification of TOPK mRNA levels in cells or tissues.

  • RNA Extraction: Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for TOPK and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Calculate the relative expression of TOPK mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[10][17][18][19][20]

This protocol is used to detect and quantify TOPK protein levels.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TOPK (and loading control, e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][6][11][21][22]

This protocol allows for the visualization of TOPK protein expression and localization within tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against TOPK overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[13][23][24][25][26]

Functional Assays

This method is used to transiently reduce TOPK expression to study its function.

  • Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent at the time of transfection.

  • Transfection Complex Preparation: Dilute TOPK-specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown: Assess the efficiency of TOPK knockdown by qRT-PCR and Western blotting.[9][27][28]

This technique is used to generate stable cell lines with a permanent disruption of the TOPK gene.

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the TOPK gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmid into the target cancer cell line. Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.

  • Validation of Knockout: Screen the clones for TOPK knockout by Western blotting and confirm the genomic modification by sequencing the target locus.[2][4][12][29]

This assay measures the kinase activity of TOPK.

  • Reaction Setup: In a microcentrifuge tube, combine recombinant active TOPK protein, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled [γ-32P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding SDS sample buffer. Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radiolabeled ATP) or Western blotting with a phospho-specific antibody. Alternatively, luminescent ADP-Glo™ kinase assays can be used to measure ADP formation.[1][14][30][31][32]

These assays are used to assess the effect of TOPK on cell motility.

  • Wound Healing Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Monitor and capture images of the wound closure over time.

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert with a layer of Matrigel.

    • Seed cells in the upper chamber in serum-free medium.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • After incubation, remove non-invading cells from the upper surface and stain and count the cells that have invaded through the Matrigel to the lower surface of the membrane.[3][15][16][33][34]

In Vivo Xenograft Models

This approach is used to study the effect of TOPK on tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells with modulated TOPK expression (knockdown, knockout, or overexpression) and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors for weight measurement, and perform histological and molecular analyses (e.g., IHC, Western blotting).[35][36][37]

Protein-Protein Interaction Studies

This technique is used to identify proteins that interact with TOPK.

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for TOPK (or a tag if TOPK is tagged) to pull down TOPK and its interacting partners.

  • Washing: Wash the immunoprecipitated complexes to remove non-specific binding proteins.

  • Elution and Analysis: Elute the protein complexes and analyze the interacting proteins by Western blotting or mass spectrometry.[8][38][39][40]

Experimental_Workflow_TOPK_Study cluster_ExpressionAnalysis Expression Analysis cluster_FunctionalAnalysis Functional Analysis cluster_InteractionAnalysis Interaction Analysis qRT_PCR qRT-PCR (mRNA) siRNA siRNA Knockdown qRT_PCR->siRNA Western_Blot_Exp Western Blot (Protein) Western_Blot_Exp->siRNA CRISPR CRISPR Knockout Western_Blot_Exp->CRISPR IHC Immunohistochemistry (Tissue) Migration_Invasion Migration/Invasion Assays siRNA->Migration_Invasion Xenograft In Vivo Xenograft Models CRISPR->Xenograft Kinase_Assay In Vitro Kinase Assay Co_IP Co-Immunoprecipitation

Caption: Experimental workflow for investigating TOPK.

Conclusion

T-LAK cell-originated protein kinase has emerged as a critical player in the pathogenesis of numerous cancers. Its roles in promoting proliferation, survival, invasion, and drug resistance, coupled with its overexpression in malignant tissues and association with poor clinical outcomes, firmly establish it as a high-value target for cancer therapy. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research into the complex biology of TOPK and accelerate the development of novel therapeutic strategies aimed at inhibiting its oncogenic functions. The continued investigation of TOPK and its signaling networks holds significant promise for improving the treatment of a wide range of cancers.

References

Preliminary Studies on the Antineoplastic Activity of OTS514 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antineoplastic activity of OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction

This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2] TOPK plays a crucial role in mitosis, and its inhibition has been shown to induce cytokinesis failure and subsequent apoptosis in cancer cells.[3] This document summarizes the current understanding of OTS514's mechanism of action, its efficacy in various cancer models, and detailed protocols for key preclinical experiments.

Mechanism of Action

OTS514 exerts its antineoplastic effects by directly inhibiting the kinase activity of TOPK with a high degree of potency (IC50: 2.6 nM).[4][5][6] Inhibition of TOPK by OTS514 disrupts several critical downstream signaling pathways that are essential for cancer cell proliferation, survival, and maintenance of a stem-cell-like phenotype. The key pathways affected include:

  • FOXM1 Signaling: TOPK inhibition leads to a reduction in the activity of the transcription factor FOXM1, a key regulator of cell cycle progression and a contributor to the cancer stem cell phenotype.[7]

  • AKT, p38 MAPK, and NF-κB Signaling: OTS514 has been shown to disrupt the pro-survival signaling cascades mediated by AKT, p38 MAPK, and NF-κB.[2][7] This disruption contributes to the induction of apoptosis in cancer cells.

  • p53 Signaling: In some cancer types, such as oral squamous cell carcinoma, OTS514-induced apoptosis is mediated through the p53 signaling pathway.[2]

  • FOXO3 and Cell Cycle Regulation: Treatment with OTS514 leads to the elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), resulting in cell cycle arrest.[7]

The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells, leading to an overall anti-tumor response.

OTS514_Mechanism_of_Action OTS514 This compound TOPK TOPK (PBK) OTS514->TOPK Inhibits FOXM1 FOXM1 TOPK->FOXM1 Activates AKT AKT Signaling TOPK->AKT Activates p38_MAPK p38 MAPK Signaling TOPK->p38_MAPK Activates NFkB NF-κB Signaling TOPK->NFkB Activates FOXO3 FOXO3 TOPK->FOXO3 Inhibits Proliferation Tumor Cell Proliferation FOXM1->Proliferation AKT->Proliferation p38_MAPK->Proliferation NFkB->Proliferation p21_p27 p21 (CDKN1A) p27 (CDKN1B) FOXO3->p21_p27 Activates CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->Proliferation

Caption: Simplified signaling pathway of OTS514 action.

In Vitro Antineoplastic Activity

OTS514 has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range, highlighting the compound's high potency.

Cancer TypeCell Line(s)IC50 Range (nM)Reference(s)
Multiple Myeloma MM.1S, RPMI-8226, U266, OPM2, KMS-11, H92911.6 - 29.4[2]
Kidney Cancer VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O19.9 - 44.1[5]
Ovarian Cancer Various3.0 - 46[5]
Small Cell Lung Cancer Various0.4 - 42.6[2]

In Vivo Antineoplastic Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of OTS514 and its related compound, OTS964.

Cancer TypeXenograft ModelCompoundDosing RegimenTumor Growth InhibitionReference(s)
Multiple Myeloma Aggressive mouse xenograftOTS964100 mg/kg, oral, 5 days/week48% - 81% reduction in tumor size[7]
Ovarian Cancer ES-2 abdominal disseminationOTS514Oral administrationSignificantly elongated overall survival[5]
Lung Cancer Human lung tumor xenograftOTS964Intravenous (liposomal)Complete tumor regression in 5 out of 6 mice[3]

Note: OTS964 is a precursor to OTS514 and shares a similar mechanism of action.[3]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of OTS514's effect on human myeloma cell lines.[8]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with OTS514 dilutions Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Incubate4 Incubate overnight Solubilize->Incubate4 Read Read absorbance at 570 nm Incubate4->Read Analyze Calculate IC50 Read->Analyze

References

OTS514: A Potent Inhibitor of PDZ-Binding Kinase (PBK/TOPK) for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

OTS514 is a potent and selective small-molecule inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK).[1][2][3] This kinase is a promising therapeutic target in oncology due to its overexpression in a variety of human cancers and its limited expression in normal tissues. High expression of PBK/TOPK often correlates with poor patient prognosis. OTS514 has demonstrated significant anti-tumor activity in preclinical models, including in vitro and in vivo studies, by inducing cell cycle arrest, apoptosis, and inhibiting key pro-survival signaling pathways. This technical guide provides a comprehensive overview of OTS514, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of its effects on cellular signaling.

Introduction to OTS514 and PBK/TOPK

PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), is a serine/threonine kinase that plays a crucial role in mitosis and cell proliferation.[4] Its expression is tightly regulated in normal tissues but is frequently upregulated in a wide range of malignancies, including multiple myeloma, oral squamous cell carcinoma, kidney cancer, ovarian cancer, and small cell lung cancer. This aberrant expression makes PBK/TOPK an attractive target for cancer therapy.

OTS514 has emerged as a highly potent inhibitor of PBK/TOPK, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3] Its mechanism of action involves the direct inhibition of the kinase activity of PBK/TOPK, leading to the disruption of downstream signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on OTS514 Efficacy

The anti-proliferative activity of OTS514 has been evaluated across a panel of cancer cell lines, demonstrating potent inhibition at nanomolar concentrations.

In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)
PBK/TOPK2.6

Table 1: In vitro kinase inhibitory activity of OTS514 against PBK/TOPK.[1][2][3]

In Vitro Anti-proliferative Activity (IC50)
Cancer TypeCell LineIC50 (nM)
Multiple MyelomaMM.1S11.6 - 29.4
RPMI-822611.6 - 29.4
U26611.6 - 29.4
Kidney CancerVMRC-RCW19.9 - 44.1
Caki-119.9 - 44.1
Caki-219.9 - 44.1
769-P19.9 - 44.1
786-O19.9 - 44.1
Ovarian CancerES-23.0 - 46.0
and others3.0 - 46.0
Small Cell Lung CancerVarious0.4 - 42.6

Table 2: In vitro anti-proliferative activity of OTS514 in various cancer cell lines, as determined by cell viability assays.

In Vivo Efficacy in Xenograft Models
Cancer ModelAnimal ModelDosing RegimenOutcome
Multiple MyelomaMouse Xenograft10 mg/kg, intraperitoneally, every 2 daysSignificant suppression of tumor growth
Ovarian CancerES-2 Peritoneal Dissemination Xenograft25 mg/kg and 50 mg/kg, oral administrationSignificantly elongated overall survival

Table 3: In vivo efficacy of OTS514 in mouse xenograft models.[2]

Mechanism of Action and Signaling Pathways

OTS514 exerts its anti-cancer effects by inhibiting PBK/TOPK, which in turn modulates several downstream signaling pathways crucial for tumor cell survival and proliferation.

Key downstream effects of OTS514-mediated PBK/TOPK inhibition include:

  • Induction of Apoptosis: OTS514 treatment leads to the induction of programmed cell death.

  • Cell Cycle Arrest: The compound causes a halt in the cell cycle, preventing cancer cell division.[1][2][3]

  • Modulation of Key Signaling Pathways: OTS514 has been shown to disrupt the following pro-survival pathways:

    • AKT Pathway: Inhibition of AKT phosphorylation.

    • p38 MAPK Pathway: Inhibition of p38 MAPK phosphorylation.[5]

    • NF-κB Pathway: Suppression of the canonical NF-κB pathway, as indicated by a decrease in the phosphorylated form of IκBα.[4]

  • Downregulation of FOXM1: OTS514 treatment leads to a reduction in the levels of the transcription factor FOXM1, a key regulator of cell cycle progression.[5]

OTS514_Signaling_Pathway OTS514 OTS514 PBK_TOPK PBK/TOPK OTS514->PBK_TOPK Apoptosis Apoptosis OTS514->Apoptosis AKT p-AKT PBK_TOPK->AKT p38 p-p38 MAPK PBK_TOPK->p38 NFkB p-IκBα (NF-κB Pathway) PBK_TOPK->NFkB FOXM1 FOXM1 PBK_TOPK->FOXM1 Survival Cell Survival AKT->Survival p38->Survival NFkB->Survival Proliferation Cell Proliferation FOXM1->Proliferation

OTS514 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of OTS514.

In Vitro Kinase Assay

A representative protocol for determining the in vitro kinase inhibitory activity of OTS514 against PBK/TOPK.

  • Reagents and Materials:

    • Recombinant human PBK/TOPK enzyme.

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • ATP (at a concentration around the Km for PBK/TOPK).

    • Substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific PBK/TOPK substrate).

    • OTS514 stock solution (in DMSO).

    • Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay).

    • 96-well or 384-well plates.

    • Plate reader (scintillation counter or luminometer/fluorometer).

  • Procedure:

    • Prepare serial dilutions of OTS514 in DMSO and then dilute further in kinase buffer to the desired final concentrations.

    • In a multi-well plate, add the PBK/TOPK enzyme, the substrate peptide, and the OTS514 dilutions.

    • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

    • Detect the kinase activity. For radiometric assays, quantify the incorporation of ³²P into the substrate. For fluorescence-based assays, measure the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the OTS514 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

A standard protocol for assessing the anti-proliferative effects of OTS514 on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • OTS514 stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of OTS514 in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the OTS514 concentration to determine the IC50 value.[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

A flow cytometry-based protocol to quantify apoptosis induced by OTS514.[8][9][10]

  • Reagents and Materials:

    • Cancer cell lines.

    • Complete cell culture medium.

    • OTS514.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with OTS514 at various concentrations for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vivo Xenograft Study

A general protocol for evaluating the in vivo efficacy of OTS514 in a mouse xenograft model.[11][12][13][14][15]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the OTS514 formulation for administration (e.g., in a vehicle suitable for oral or intraperitoneal injection).

    • Administer OTS514 at the desired dose and schedule (e.g., 10 mg/kg, intraperitoneally, every 2 days). The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume (e.g., using calipers, Volume = (Length x Width²)/2) and body weight regularly (e.g., twice a week).

    • Monitor the mice for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50) Cell_Culture Cancer Cell Lines Viability_Assay Cell Viability Assay (MTT, IC50) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Apoptosis_Assay->Western_Blot Xenograft Mouse Xenograft Model Treatment OTS514 Treatment Xenograft->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

General Experimental Workflow for OTS514 Evaluation

Conclusion

OTS514 is a potent and specific inhibitor of PBK/TOPK with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key pro-survival signaling pathways, underscores its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this technical guide provide a solid foundation for further research and development of OTS514 as a targeted cancer therapy. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential in human patients.

References

OTS514: A Technical Guide to the Hydrochloride Salt versus Free Base Forms for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This technical guide provides an in-depth comparison of the OTS514 hydrochloride salt and its free base form for research and development purposes. It consolidates key data on their chemical properties, biological activity, and provides detailed experimental protocols to aid researchers in selecting the appropriate form and designing robust experiments.

Introduction to OTS514 and TOPK Inhibition

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Its expression is low in most normal tissues but significantly elevated in a wide range of malignancies, correlating with poor prognosis.[1][2] TOPK plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, apoptosis, and inflammation.[2][3] Inhibition of TOPK has emerged as a promising therapeutic strategy for various cancers.

OTS514 is a small molecule inhibitor of TOPK with high potency, exhibiting an IC50 of 2.6 nM.[3][4] It has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells.[4] OTS514 is available for research in two primary forms: the hydrochloride (HCl) salt and the free base. The choice between these forms can have significant implications for experimental design, particularly concerning solubility, stability, and bioavailability.

Chemical and Physical Properties: Hydrochloride Salt vs. Free Base

The primary difference between the hydrochloride salt and the free base of OTS514 lies in the protonation state of the amine group. The addition of hydrochloric acid to the free base forms the hydrochloride salt, which generally confers advantageous physicochemical properties for research applications.

PropertyThis compoundOTS514 Free BaseReferences
Chemical Formula C₂₁H₂₁ClN₂O₂SC₂₁H₂₀N₂O₂S[][6]
Molecular Weight 400.92 g/mol 364.46 g/mol [][7]
CAS Number 2319647-76-01338540-63-8[][6]
Appearance Solid powderCrystalline solid[][8]
Solubility in DMSO 80 mg/mL (199.54 mM)90 mg/mL (246.94 mM)[9][10]
Solubility in Water 80 mg/mL (199.54 mM)Sparingly soluble (predicted)[9]
Solubility in Ethanol 5 mg/mL (12.47 mM)Not specified[9]
Aqueous Formulation Soluble in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at 3.3 mg/mLNot specified[7]
Stability Generally more stable, particularly in solution. Less prone to oxidation.Less stable as a solid and in solution. The free amine is susceptible to oxidation.[11][12]

Note: The solubility of the hydrochloride salt in water is reported by a supplier, but it is advisable to verify this experimentally, as hydrochloride salts of organic molecules can still have limited aqueous solubility depending on the overall molecular structure. The higher stability of the hydrochloride salt is a general principle for amine-containing compounds and is attributed to the protonation of the lone pair of electrons on the nitrogen atom, which reduces its reactivity and susceptibility to oxidation.[11]

Biological Activity and Mechanism of Action

Both the hydrochloride salt and the free base of OTS514 are expected to exhibit identical biological activity, as the active moiety is the OTS514 molecule itself. Once dissolved in a physiological environment, the salt form will dissociate, yielding the same active compound as the free base.

OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK.[3][4] This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation and survival.

Signaling Pathways Affected by OTS514

The inhibition of TOPK by OTS514 leads to the modulation of several key signaling pathways:

  • FOXM1 Pathway: OTS514 treatment suppresses the activity of the transcription factor Forkhead Box M1 (FOXM1), a key regulator of cell cycle progression and a downstream target of TOPK.[][7]

  • p53 Pathway: OTS514 can induce apoptosis through a p53-independent mechanism, making it effective in cancers with mutated or deleted p53.

  • AKT/PI3K Pathway: OTS514 has been shown to disrupt the pro-survival AKT signaling pathway.

  • MAPK Pathway: The inhibitor also affects the p38 MAPK signaling cascade.

  • NF-κB Pathway: OTS514 can interfere with the NF-κB signaling pathway, which is involved in inflammation and cell survival.

TOPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core TOPK Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth Factors Growth Factors TOPK TOPK (PBK) Growth Factors->TOPK Mitogens Mitogens Mitogens->TOPK FOXM1 FOXM1 TOPK->FOXM1 p38_MAPK p38 MAPK TOPK->p38_MAPK AKT AKT TOPK->AKT NF-κB NF-κB TOPK->NF-κB OTS514 OTS514 OTS514->TOPK Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Apoptosis p38_MAPK->Apoptosis Proliferation Proliferation AKT->Proliferation NF-κB->Proliferation Cell Cycle Progression->Proliferation

In Vitro and In Vivo Activity

Numerous studies have demonstrated the potent anti-cancer activity of OTS514 (typically the hydrochloride form is used in these studies) across a variety of cancer cell lines and in animal models.

Cancer TypeCell LinesIC₅₀ RangeIn Vivo ModelIn Vivo EfficacyReferences
Kidney CancerVMRC-RCW, Caki-1, Caki-2, 769-P, 786-O19.9 - 44.1 nM--[10]
Ovarian CancerES-2, and others3.0 - 46 nMES-2 abdominal dissemination xenograftSignificant elongation of overall survival[10]
Small Cell Lung CancerVarious SCLC cell lines0.4 - 42.6 nMLU-99 xenograftTumor growth inhibition[]
Multiple MyelomaHuman myeloma cell lines (HMCLs)Nanomolar rangeH929 xenograft (using OTS964, a derivative)Reduced tumor size by 48-81%

Experimental Protocols

The following protocols are provided as a guide for researchers using OTS514. It is recommended to optimize these protocols for specific cell lines and experimental conditions. For most in vitro and in vivo studies, the hydrochloride salt is preferred due to its enhanced solubility and stability.

Preparation of Stock Solutions

For this compound:

  • DMSO Stock (High Concentration): Dissolve this compound in fresh, anhydrous DMSO to a final concentration of 80 mg/mL (199.54 mM).[9][10] Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Stock (Lower Concentration): While some suppliers report high water solubility, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with an appropriate aqueous buffer or cell culture medium. For example, to prepare a 10 mM stock, dissolve 4.01 mg of this compound in 1 mL of DMSO. Further dilute this stock in your experimental buffer or medium.

For OTS514 Free Base:

  • DMSO Stock: Dissolve OTS514 free base in fresh, anhydrous DMSO to a final concentration of 90 mg/mL (246.94 mM).[7] Store aliquots at -20°C or -80°C.

Stock_Solution_Workflow cluster_hcl This compound cluster_freebase OTS514 Free Base weigh_hcl Weigh OTS514 HCl dissolve_hcl_dmso Dissolve in DMSO (e.g., 80 mg/mL) weigh_hcl->dissolve_hcl_dmso aliquot_hcl Aliquot and Store (-20°C or -80°C) dissolve_hcl_dmso->aliquot_hcl dilute_hcl Dilute in media/buffer for working solution aliquot_hcl->dilute_hcl weigh_fb Weigh OTS514 Free Base dissolve_fb_dmso Dissolve in DMSO (e.g., 90 mg/mL) weigh_fb->dissolve_fb_dmso aliquot_fb Aliquot and Store (-20°C or -80°C) dissolve_fb_dmso->aliquot_fb dilute_fb Dilute in media/buffer for working solution aliquot_fb->dilute_fb

In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol describes a general procedure for assessing the effect of OTS514 on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of OTS514 (hydrochloride or free base) from a concentrated stock solution in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest OTS514 concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of TOPK Pathway Proteins

This protocol outlines the steps to analyze the phosphorylation status and expression levels of TOPK and its downstream targets.

  • Cell Lysis:

    • Plate and treat cells with OTS514 as desired.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total TOPK, phospho-TOPK, total FOXM1, phospho-FOXM1, total AKT, phospho-AKT, total p38, phospho-p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.

Western_Blot_Workflow start Cell Treatment with OTS514 lysis Cell Lysis (with protease/phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-TOPK, p-FOXM1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

In Vivo Studies

For in vivo experiments, the formulation of OTS514 is critical for achieving the desired exposure and efficacy. The hydrochloride salt is generally preferred for its better solubility in aqueous-based vehicles.

Example In Vivo Formulation (for intravenous or oral administration):

  • Vehicle: A common vehicle for this compound is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[7]

  • Preparation:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG300 and Tween 80, and mix thoroughly.

    • Add saline to the final volume and mix until a clear solution is obtained.

  • Dosing: The dosage will depend on the animal model and the specific study design. Doses ranging from 1 to 5 mg/kg have been used in mouse xenograft models.[10]

Conclusion and Recommendations

Both the hydrochloride salt and the free base of OTS514 are potent inhibitors of TOPK. However, for most research applications, the This compound salt is the recommended form . Its superior aqueous solubility and enhanced stability make it easier to formulate for both in vitro and in vivo experiments, leading to more reliable and reproducible results.

Researchers should always ensure the use of fresh, high-quality solvents for preparing stock solutions and should validate the solubility and stability of OTS514 in their specific experimental systems. The detailed protocols provided in this guide serve as a starting point for investigating the promising anti-cancer effects of this TOPK inhibitor.

References

OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. T-LAK cell-originated protein kinase (TOPK), a member of the MAPKK family, has emerged as a critical regulator of CSC maintenance and survival. OTS514 hydrochloride is a potent and selective small molecule inhibitor of TOPK that has demonstrated significant anti-tumor activity in various cancer models by effectively targeting the CSC population. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action in cancer stem cells, relevant signaling pathways, and detailed experimental protocols.

Introduction

The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor is responsible for its growth and recurrence.[1] These cells possess stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell types that comprise the bulk of the tumor.[2] A growing body of evidence suggests that CSCs are resistant to conventional therapies and are a major cause of treatment failure.[3] Therefore, therapeutic strategies that specifically target CSCs are of great interest.

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various human cancers but rarely in normal adult tissues.[4] High TOPK expression is often correlated with poor prognosis.[5] TOPK plays a crucial role in mitosis, and its inhibition leads to cytokinesis failure and subsequent apoptosis in cancer cells.[6] Importantly, TOPK is implicated in the maintenance of cancer stem cells, making it an attractive target for anti-cancer drug development.[5][7]

This compound is a potent and specific inhibitor of TOPK, with an IC50 of 2.6 nM in cell-free assays.[8][9] It has been shown to effectively suppress the growth of various cancer cell lines and tumors in preclinical models.[6] This guide will delve into the technical details of OTS514's effects on cancer stem cells, providing researchers with a comprehensive resource for their own investigations.

Mechanism of Action in Cancer Stem Cells

OTS514 exerts its anti-CSC effects primarily through the inhibition of TOPK, which in turn modulates several downstream signaling pathways crucial for CSC survival and self-renewal. The primary mechanism involves the disruption of the TOPK-FOXM1 signaling axis.

Inhibition of the TOPK-FOXM1 Pathway

Forkhead box protein M1 (FOXM1) is a key transcription factor involved in cell cycle progression and is a well-established regulator of stemness in various cancers.[9][10] TOPK directly phosphorylates and activates FOXM1.[4] By inhibiting TOPK, OTS514 prevents the activation of FOXM1, leading to the downregulation of its target genes involved in cell cycle and stemness.[4][11] This disruption of the TOPK-FOXM1 axis is a central mechanism by which OTS514 suppresses the cancer stem cell phenotype.[4]

Modulation of Other Signaling Pathways

In addition to the FOXM1 pathway, TOPK inhibition by OTS514 has been shown to affect other signaling cascades critical for CSCs:

  • AKT Pathway: OTS514 treatment has been observed to disrupt AKT signaling, a key pathway for cell survival and proliferation.[5][12]

  • p38 MAPK Pathway: The p38 MAPK pathway, involved in cellular stress responses and apoptosis, is also modulated by OTS514.[5][12]

  • NF-κB Signaling: OTS514 has been shown to disrupt NF-κB signaling, a pathway known to be important for the survival of cancer cells, including CSCs.[5][12]

The concerted inhibition of these pathways contributes to the potent anti-CSC activity of OTS514.

OTS514_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTS514 This compound TOPK TOPK OTS514->TOPK inhibits AKT AKT TOPK->AKT activates p38_MAPK p38 MAPK TOPK->p38_MAPK activates NFkB NF-κB TOPK->NFkB activates FOXM1 FOXM1 TOPK->FOXM1 activates AKT->Apoptosis inhibits NFkB->Apoptosis inhibits Stemness_Genes Stemness Genes (e.g., SOX2, OCT4) FOXM1->Stemness_Genes upregulates Cell_Cycle_Genes Cell Cycle Genes FOXM1->Cell_Cycle_Genes upregulates Suppressed_Stemness Suppressed Stemness Cell_Cycle_Arrest Cell Cycle Arrest

Figure 1: Simplified signaling pathway of OTS514 action in cancer stem cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines, with a focus on its effects on cancer stem cells.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)Effect on CSC MarkersReference
Various SCLC linesSmall Cell Lung Cancer0.4 - 42.6Reduction in CD90-positive cells[11]
VMRC-RCW, Caki-1, etc.Kidney Cancer19.9 - 44.1Not specified[8]
Various Ovarian linesOvarian Cancer3.0 - 46Not specified[8]
Human Myeloma linesMultiple MyelomaNanomolar rangePrevents outgrowth of CD138+ stem cell population[5]
Table 2: Effects of OTS514 on Cancer Stem Cell Properties
Cancer TypeAssayEffect of OTS514Reference
Small Cell Lung CancerLung Sphere FormationSuppressed sphere formation[4]
Multiple MyelomaOutgrowth of CD138+ cellsPrevented outgrowth[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound against cancer stem cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of OTS514 on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of OTS514 in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest OTS514 concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_ots514 Prepare OTS514 dilutions overnight_incubation->prepare_ots514 treat_cells Treat cells with OTS514 overnight_incubation->treat_cells prepare_ots514->treat_cells incubation_48_72h Incubate for 48-72h treat_cells->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.

Flow Cytometry for Cancer Stem Cell Markers

This protocol is used to quantify the population of cells expressing specific CSC markers (e.g., CD90, CD138) following treatment with OTS514.

Materials:

  • Treated and untreated cancer cells

  • PBS (Phosphate-Buffered Saline)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD90)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the appropriate amount of fluorochrome-conjugated antibody or isotype control to each tube.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer.

  • Gate on the live cell population and quantify the percentage of marker-positive cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Single-cell suspension of cancer cells

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates (e.g., 6-well or 96-well)

  • This compound

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Resuspend the cells in sphere medium at a low density (e.g., 1,000-5,000 cells/mL).

  • Add the desired concentration of OTS514 or vehicle control to the cell suspension.

  • Plate the cells in ultra-low attachment plates.

  • Incubate for 7-14 days at 37°C in a humidified incubator with 5% CO2.

  • Count the number of spheres (typically >50 µm in diameter) formed in each well.

  • Calculate the sphere formation efficiency (SFE) = (Number of spheres / Number of cells seeded) x 100%.

Sphere_Formation_Assay_Workflow start Start single_cell_suspension Prepare single-cell suspension start->single_cell_suspension resuspend_in_sphere_medium Resuspend in sphere medium single_cell_suspension->resuspend_in_sphere_medium add_ots514 Add OTS514 or vehicle resuspend_in_sphere_medium->add_ots514 plate_on_ula Plate on ultra-low attachment plates add_ots514->plate_on_ula incubate_7_14d Incubate for 7-14 days plate_on_ula->incubate_7_14d count_spheres Count spheres incubate_7_14d->count_spheres calculate_sfe Calculate Sphere Formation Efficiency count_spheres->calculate_sfe end End calculate_sfe->end

Figure 3: Workflow for the sphere formation assay.

Western Blotting

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules (e.g., TOPK, FOXM1, p-AKT) following OTS514 treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOPK, anti-FOXM1, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Conclusion

This compound is a promising therapeutic agent that effectively targets cancer stem cells by inhibiting the TOPK kinase. Its mechanism of action, centered on the disruption of the TOPK-FOXM1 signaling axis and other critical survival pathways, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate the anti-CSC effects of OTS514 and other TOPK inhibitors. Continued research in this area is crucial for translating the preclinical success of OTS514 into effective clinical treatments for a variety of cancers.

References

Methodological & Application

OTS514 Hydrochloride: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various types of cancer cells while having low expression in most normal tissues, making it an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in a range of cancer cell lines by inducing cell cycle arrest and apoptosis.[2][3][4] Mechanistically, OTS514 has been shown to suppress the activity of the transcription factor FOXM1 and disrupt downstream signaling pathways including AKT, p38 MAPK, and NF-κB.[3][4] These application notes provide detailed protocols for in vitro studies using OTS514 hydrochloride in cancer cell culture.

Data Presentation

Table 1: In Vitro Efficacy of OTS514 Across Various Cancer Cell Lines
Cell Line TypeCancer TypeIC50 (nM)Reference
VMRC-RCWKidney Cancer19.9 - 44.1[1]
Caki-1Kidney Cancer19.9 - 44.1[1]
Caki-2Kidney Cancer19.9 - 44.1[1]
769-PKidney Cancer19.9 - 44.1[1]
786-OKidney Cancer19.9 - 44.1[1]
VariousOvarian Cancer3.0 - 46[1]
VariousSmall Cell Lung Cancer0.4 - 42.6
MM1.SMultiple MyelomaNot specified[3]
U266Multiple MyelomaNot specified[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with OTS514 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • OTS514 Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of OTS514 in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in OTS514-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with desired concentrations of OTS514 (e.g., 10 nM, 100 nM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the TOPK signaling pathway following OTS514 treatment.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOPK, anti-phospho-FOXM1, anti-FOXM1, anti-phospho-AKT, anti-AKT, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with OTS514 as described for other assays.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

OTS514_Signaling_Pathway OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibition FOXM1 FOXM1 TOPK->FOXM1 Activation AKT AKT TOPK->AKT Activation p38 p38 MAPK TOPK->p38 Activation NFkB NF-κB TOPK->NFkB Activation CellCycle Cell Cycle Progression FOXM1->CellCycle AKT->CellCycle Apoptosis Apoptosis AKT->Apoptosis Inhibition p38->Apoptosis NFkB->Apoptosis Inhibition

Caption: OTS514 inhibits TOPK, leading to downstream effects on cell cycle and apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture OTS514_Treatment 2. OTS514 Treatment (Varying Concentrations & Times) CellCulture->OTS514_Treatment MTT Cell Viability Assay (MTT) OTS514_Treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) OTS514_Treatment->Flow Western Protein Expression Analysis (Western Blot) OTS514_Treatment->Western IC50 IC50 Determination MTT->IC50 CellCycleDist Cell Cycle Distribution Flow->CellCycleDist ProteinLevels Protein Level Changes Western->ProteinLevels

Caption: General workflow for in vitro evaluation of OTS514 in cancer cell lines.

References

Effective concentrations of OTS514 for human myeloma cell lines (HMCLs).

Author: BenchChem Technical Support Team. Date: December 2025

Effective Concentrations and Anti-Myeloma Activity of OTS514

Introduction

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a mitotic kinase that is overexpressed in various cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[1][2][3] Inhibition of TOPK by OTS514 has demonstrated significant anti-myeloma activity in preclinical models, inducing cell cycle arrest, apoptosis, and disruption of key pro-survival signaling pathways.[1][2][3] These application notes provide a summary of the effective concentrations of OTS514 in various human myeloma cell lines (HMCLs) and detailed protocols for assessing its efficacy.

Data Presentation: Efficacy of OTS514 in Human Myeloma Cell Lines

The cytotoxic potential of OTS514 has been evaluated across a diverse panel of human myeloma cell lines, revealing potent inhibitory effects at nanomolar concentrations.[1] The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using an MTT cell viability assay, are summarized below.

Cell LineIC50 (nM)Notes
MM1.S11.6Parental cell line.
MM1.R14.2Dexamethasone-resistant cell line.
RPMI 822629.4Parental cell line.
8226Dox40>100Doxorubicin-resistant cell line overexpressing the ABCB1 multi-drug resistance transporter.[1]
KMS3415.8Parental cell line.
KMS34CFZ16.3Carfilzomib-resistant cell line.
KMS1118.5p53-null cell line.[1]
JJN317.9-
LP-120.1-
NCI H92922.4-
U266B119.8-

Table 1: IC50 values of OTS514 in a panel of human myeloma cell lines after 72 hours of treatment. Data indicates potent activity in the nanomolar range across most cell lines, with resistance observed in a cell line overexpressing a multi-drug resistance transporter.[1][4]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of OTS514 on human myeloma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[5][6]

Materials:

  • Human myeloma cell lines (e.g., MM1.S, RPMI 8226, U266)

  • OTS514 (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest myeloma cells in the logarithmic growth phase and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of OTS514 in complete culture medium from the stock solution. A typical concentration range would be 1.5625, 3.125, 6.25, 12.5, 25, 50, and 100 nM.[4]

    • Include a vehicle control (DMSO) at the same concentration as the highest OTS514 concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared OTS514 dilutions or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Centrifuge the plates at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the OTS514 concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways Affected by OTS514 in Myeloma Cells

OTS514, by inhibiting TOPK, disrupts several pro-survival signaling pathways in multiple myeloma cells, leading to cell cycle arrest and apoptosis.[1][2]

OTS514_Signaling_Pathway OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibition FOXM1 FOXM1 TOPK->FOXM1 AKT AKT Signaling TOPK->AKT p38_MAPK p38 MAPK Signaling TOPK->p38_MAPK NF_kB NF-κB Signaling TOPK->NF_kB FOXO3 FOXO3 TOPK->FOXO3 CellCycleArrest Cell Cycle Arrest FOXM1->CellCycleArrest Apoptosis Apoptosis AKT->Apoptosis p38_MAPK->Apoptosis NF_kB->Apoptosis p21_p27 p21 / p27 FOXO3->p21_p27 Upregulation FOXO3->Apoptosis p21_p27->CellCycleArrest

Caption: OTS514 inhibits TOPK, leading to downstream effects on key signaling pathways.

Experimental Workflow for Determining OTS514 Efficacy

The following diagram illustrates the general workflow for assessing the in vitro efficacy of OTS514 on human myeloma cell lines.

Experimental_Workflow start Start cell_culture Culture Human Myeloma Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding ots514_prep Prepare OTS514 Serial Dilutions cell_seeding->ots514_prep treatment Treat Cells with OTS514 (72h) cell_seeding->treatment ots514_prep->treatment mtt_assay Perform MTT Cell Viability Assay treatment->mtt_assay data_acq Measure Absorbance at 570 nm mtt_assay->data_acq data_analysis Calculate % Viability and IC50 data_acq->data_analysis end End data_analysis->end

Caption: Workflow for assessing the cytotoxic effects of OTS514 on HMCLs.

References

Application Notes and Protocols for OTS514 in Oral Squamous Carcinoma Cell (OSCC) Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OTS514 is a potent and specific inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK). Research has demonstrated that OTS514 effectively suppresses the proliferation of oral squamous carcinoma cells (OSCC) and induces apoptosis, highlighting its potential as a molecular-targeted therapeutic agent against OSCC. These application notes provide detailed protocols for utilizing OTS514 in key OSCC survival assays.

Mechanism of Action: In OSCC, OTS514 has been shown to suppress cell proliferation by downregulating the expression of E2F target genes. Furthermore, it induces apoptosis through the mediation of the p53 signaling pathway. Treatment with OTS514 leads to a significant increase in the number of apoptotic cells and elevated caspase-3/7 activity.

Quantitative Data Summary

The following tables present illustrative data on the effects of OTS514 on OSCC cell lines based on findings reported in the literature.

Table 1: Illustrative IC50 Values of OTS514 in OSCC Cell Lines

Cell LineIC50 (nM)
HSC-230
HSC-345
SAS50
OSC-1965

Table 2: Illustrative Apoptosis Rates in OSCC Cells Treated with OTS514 (100 nM for 48h)

Cell LineApoptotic Cells (%)
HSC-225
SAS20

Table 3: Illustrative Cell Cycle Distribution in HSC-2 Cells Treated with OTS514 (50 nM for 24h)

Cell Cycle PhaseControl (%)OTS514-Treated (%)
G15565
S3020
G2/M1515

Signaling Pathway and Experimental Visualization

OTS514_Mechanism_of_Action OTS514 Mechanism of Action in OSCC OTS514 OTS514 PBK_TOPK PBK/TOPK OTS514->PBK_TOPK Inhibition E2F1 E2F1 PBK_TOPK->E2F1 Activates p53 p53 PBK_TOPK->p53 Inhibits E2F_Targets E2F Target Genes (e.g., Cyclins) E2F1->E2F_Targets Induces Proliferation Cell Proliferation E2F_Targets->Proliferation Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) p53->Apoptosis_Proteins Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

OTS514 inhibits PBK/TOPK, leading to decreased proliferation and increased apoptosis.

Experimental_Workflow Experimental Workflow for OSCC Survival Assays cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seed_Viability Seed OSCC Cells in 96-well plate Treat_Viability Treat with OTS514 (various conc.) Seed_Viability->Treat_Viability Incubate_Viability Incubate for 48-72h Treat_Viability->Incubate_Viability MTT_Add Add MTT Reagent Incubate_Viability->MTT_Add Incubate_MTT Incubate for 4h MTT_Add->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Seed_Apoptosis Seed OSCC Cells in 6-well plate Treat_Apoptosis Treat with OTS514 (IC50 conc.) Seed_Apoptosis->Treat_Apoptosis Incubate_Apoptosis Incubate for 48h Treat_Apoptosis->Incubate_Apoptosis Harvest_Cells Harvest Cells Incubate_Apoptosis->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Wash_Cells->Stain_AnnexinV_PI Incubate_Stain Incubate for 15 min Stain_AnnexinV_PI->Incubate_Stain Analyze_FCM Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM

Workflow for assessing cell viability and apoptosis in OSCC cells treated with OTS514.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Seed_Cells Seed OSCC Cells in 6-well plate Treat_Cells Treat with OTS514 Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24h Treat_Cells->Incubate_Cells Harvest_Cells Harvest Cells Incubate_Cells->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol (B145695) Harvest_Cells->Fix_Cells Incubate_Fix Incubate at 4°C for at least 2h Fix_Cells->Incubate_Fix Wash_Cells Wash with PBS Incubate_Fix->Wash_Cells Resuspend_Stain Resuspend in PI/RNase Staining Buffer Wash_Cells->Resuspend_Stain Incubate_Stain Incubate for 30 min at RT Resuspend_Stain->Incubate_Stain Analyze_FCM Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM

Workflow for analyzing cell cycle distribution in OSCC cells treated with OTS514.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of OTS514 that inhibits the growth of OSCC cells by 50% (IC50).

Materials:

  • OSCC cell lines (e.g., HSC-2, HSC-3, SAS, OSC-19)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • OTS514 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ OSCC cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of OTS514 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilizing solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with OTS514.

Materials:

  • OSCC cell lines

  • 6-well plates

  • OTS514

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with OTS514 (e.g., at the predetermined IC50 concentration) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • OSCC cell lines

  • White-walled 96-well plates

  • OTS514

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Seed 1 x 10⁴ cells per well in a white-walled 96-well plate and incubate for 24 hours.

  • Treat cells with OTS514 and a vehicle control for 24 to 48 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after OTS514 treatment.

Materials:

  • OSCC cell lines

  • 6-well plates

  • OTS514

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with OTS514 and a vehicle control for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at 4°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

OTS514 Hydrochloride: Application Notes and Protocols for Lung and Ovarian Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of cancers, including lung and ovarian cancers, while having minimal expression in normal adult tissues.[3][4] Overexpression of TOPK is often correlated with poor prognosis.[3] OTS514 exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[2][5] These application notes provide a summary of the anti-cancer activity of OTS514 in lung and ovarian cancer models and detailed protocols for its use in in vitro and in vivo studies.

Mechanism of Action

OTS514 is a highly potent inhibitor of TOPK with an IC50 of 2.6 nM.[2][6] Inhibition of TOPK by OTS514 leads to the downregulation of the FOXM1 signaling pathway.[5][7] FOXM1 is a key transcription factor involved in cell cycle progression and its inhibition contributes to the anti-proliferative effects of OTS514.[7] Additionally, OTS514 has been shown to disrupt other pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[3][5] The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells.[2][5]

OTS514_Signaling_Pathway OTS514 This compound TOPK TOPK (T-LAK cell-originated protein kinase) OTS514->TOPK FOXM1 FOXM1 TOPK->FOXM1 AKT AKT TOPK->AKT p38MAPK p38 MAPK TOPK->p38MAPK NFkB NF-κB TOPK->NFkB CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ProSurvival Pro-survival Signaling AKT->ProSurvival p38MAPK->ProSurvival NFkB->ProSurvival ProSurvival->Apoptosis

Diagram 1: OTS514 Signaling Pathway.

Data Presentation

In Vitro Efficacy of OTS514

The following table summarizes the half-maximal inhibitory concentration (IC50) values of OTS514 in various lung and ovarian cancer cell lines.

Cancer TypeCell LineIC50 (nM)Reference
Lung Cancer Small Cell Lung Cancer (SCLC) Cell Lines0.4 - 42.6[2]
Ovarian Cancer Ovarian Cancer Cell Lines3.0 - 46[1][7]
In Vivo Efficacy of OTS514

The following table summarizes the in vivo efficacy of OTS514 in xenograft models.

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
Lung Cancer A549 Mouse Xenograft1, 2.5, and 5 mg/kg (IV or oral gavage)Dose-dependent tumor growth inhibition.[1]
Ovarian Cancer ES-2 Abdominal Dissemination Xenograft1, 2.5, and 5 mg/kg (oral gavage)Significantly elongated overall survival.[1]
Multiple Myeloma Mouse Xenograft10 mg/kg (intraperitoneal injection)Significantly suppressed tumor growth.[8]

Note: While effective, OTS514 has been associated with hematopoietic toxicity, including reductions in red and white blood cells.[1]

Experimental Protocols

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (Lung or Ovarian Cancer Lines) OTS514_Treatment_vitro OTS514 Treatment (Varying Concentrations) CellCulture->OTS514_Treatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT) OTS514_Treatment_vitro->ViabilityAssay WesternBlot Western Blot Analysis (TOPK, FOXM1, etc.) OTS514_Treatment_vitro->WesternBlot Xenograft Xenograft Model Establishment (e.g., BALB/c nude mice) OTS514_Treatment_vivo OTS514 Administration (Oral Gavage or IP) Xenograft->OTS514_Treatment_vivo TumorMeasurement Tumor Volume Measurement OTS514_Treatment_vivo->TumorMeasurement Toxicity Toxicity Assessment (Body Weight, Hematology) OTS514_Treatment_vivo->Toxicity

Diagram 2: General Experimental Workflow.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of OTS514 on cancer cell lines.

Materials:

  • This compound

  • Lung or ovarian cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve OTS514).

  • Incubate the cells with OTS514 for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of OTS514 on protein expression levels.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-TOPK, anti-FOXM1, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of OTS514 for 24-48 hours.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of OTS514 in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for injection (e.g., A549 for lung, ES-2 for ovarian)

  • Matrigel (optional)

  • Vehicle for OTS514 administration (e.g., saline, PEG300/Tween 80)

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer OTS514 or the vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage at 1, 2.5, or 5 mg/kg).[1]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • For survival studies, monitor the mice until a predetermined endpoint is reached.

References

Preparing OTS514 Hydrochloride Stock Solutions in DMSO: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine-threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation and poor patient prognosis.[2][3] OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting key pro-survival signaling pathways.[1][3] Accurate preparation of OTS514 hydrochloride stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of OTS514 due to its excellent solubilizing properties.[1][4][5]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for use in research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Chemical Name 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one hydrochloride[6][7]
Synonyms OTS514 HCl, OTS-514[4][6]
Molecular Formula C₂₁H₂₀N₂O₂S·HCl[1][8]
Molecular Weight 400.92 g/mol [1][6][8]
CAS Number 2319647-76-0[1][6][8]
Appearance Crystalline solid / Solid powder[5][7]
Solubility in DMSO 80 - 90 mg/mL (approx. 200 - 247 mM)[1][4]
Purity ≥95% - >98%[5][6][7]

Mechanism of Action

OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[2] This inhibition disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. As illustrated below, TOPK inhibition by OTS514 leads to the suppression of pro-survival pathways such as AKT, p38 MAPK, and NF-κB, and downregulates the activity of the transcription factor FOXM1.[2][3][4][9] This cascade of events ultimately results in cell cycle arrest and apoptosis.[2][10]

OTS514_Mechanism_of_Action cluster_upstream Upstream Signals cluster_pathway TOPK Signaling Pathway cluster_inhibitor cluster_downstream Cellular Outcomes GrowthFactors Growth Factors & Mitogenic Signals TOPK TOPK (PBK) GrowthFactors->TOPK Activation p38 p38 MAPK TOPK->p38 AKT AKT TOPK->AKT NFkB NF-κB TOPK->NFkB FOXM1 FOXM1 TOPK->FOXM1 Apoptosis Apoptosis & Cell Cycle Arrest Proliferation Cell Proliferation & Survival p38->Proliferation AKT->Proliferation NFkB->Proliferation FOXM1->Proliferation OTS514 OTS514 OTS514->TOPK Inhibition

Caption: OTS514 inhibits TOPK, blocking downstream pro-survival pathways and promoting apoptosis.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (recommended)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation

The general workflow for preparing this compound stock solutions is outlined below.

Stock_Solution_Workflow start Start weigh 1. Weigh OTS514 HCl Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store end End store->end

Caption: Workflow for preparing and storing this compound stock solutions.

Protocol for Preparing a 20 mM Stock Solution

This protocol describes the preparation of a 20 mM stock solution, a common concentration for laboratory use. Adjust calculations accordingly for different desired concentrations.

1. Calculation:

  • Molecular Weight (MW) of OTS514 HCl: 400.92 g/mol

  • To calculate the mass (m) required for a desired concentration (C), volume (V), and MW:

    • m = C x V x MW

  • For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:

    • m = 0.020 mol/L x 0.001 L x 400.92 g/mol = 0.008018 g = 8.02 mg

  • Therefore, you will need 8.02 mg of this compound to make 1 mL of a 20 mM stock solution.

2. Preparation Steps:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Carefully weigh 8.02 mg of the powder and transfer it to a sterile, appropriately sized amber vial.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

Preparation of Working Solutions

To prepare working solutions for cell-based assays, the high-concentration DMSO stock should be serially diluted. It is recommended to perform initial dilutions in DMSO before making the final dilution in an aqueous buffer or cell culture medium to prevent precipitation.[11] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[12][13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°C≥3 yearsStore in a dry, dark place. Keep desiccated.[1][5][8]
Stock Solution in DMSO -20°CUp to 1 monthFor short-term storage.[1]
Stock Solution in DMSO -80°CUp to 1 yearRecommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][8]

Note: Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[5]

Troubleshooting

  • Precipitation upon dilution in aqueous media: This can occur if a high-concentration DMSO stock is diluted directly into a large volume of buffer. To prevent this, perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into your aqueous medium.[11]

  • Compound fails to dissolve: Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming (up to 50°C) or extended sonication can also aid dissolution.[13]

Safety Precautions

This compound is intended for research use only. Handle the compound in accordance with standard laboratory safety procedures. Users should review the complete Safety Data Sheet (SDS) for this product before use. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, to avoid direct contact.

References

Application Notes and Protocols for the Formulation of OTS514 Hydrochloride for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation, maintenance of cancer stem cells, and poor patient prognosis.[3][4] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest, apoptosis, and disruption of key pro-survival signaling pathways, making it a promising candidate for cancer therapy.[3][4] Preclinical in vivo studies in mouse models are crucial for evaluating the therapeutic efficacy and pharmacokinetic profile of OTS514. Due to its likely hydrophobic nature, appropriate formulation is essential for effective oral administration.

These application notes provide detailed protocols for the formulation of OTS514 hydrochloride as a suspension for oral gavage in mice, along with a summary of its mechanism of action and relevant in vivo data.

OTS514 Signaling Pathway

OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation. Inhibition of TOPK by OTS514 leads to the disruption of the AKT, p38 MAPK, and NF-κB signaling cascades.[3][4][5] Furthermore, OTS514 treatment results in the activation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), leading to cell cycle arrest.[4][5] The compound also suppresses the expression of E2F target genes, contributing to its anti-proliferative effects.[6]

OTS514_Signaling_Pathway cluster_downstream Downstream Effects cluster_pro_survival Pro-Survival Pathways cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Control OTS514 This compound TOPK TOPK (T-LAK cell-originated protein kinase) OTS514->TOPK Inhibition AKT AKT Signaling TOPK->AKT p38 p38 MAPK Signaling TOPK->p38 NFkB NF-κB Signaling TOPK->NFkB FOXO3 FOXO3 Activation TOPK->FOXO3 Inhibition E2F E2F Target Gene Expression TOPK->E2F Activation p21_p27 p21 & p27 Expression FOXO3->p21_p27 CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Proliferation Decreased Proliferation E2F->Proliferation Inhibition Proliferation->Apoptosis contributes to

Figure 1: OTS514 Signaling Pathway.

Data Presentation

In Vivo Efficacy and Dosing of OTS514

The following table summarizes the reported in vivo dosages and administration routes for OTS514 in mice.

CompoundAnimal ModelCancer TypeDosing RouteDosageVehicleObserved Effects
OTS514BALB/cSLC-nu/nu miceOvarian Cancer (ES-2 xenograft)Oral gavage1, 2.5, and 5 mg/kgNot specifiedSignificantly elongated overall survival compared to vehicle control.
OTS514Immunodeficient miceOral Squamous Cell Carcinoma (HSC-2-derived tumor)Not specifiedNot specifiedNot specifiedSuppressed tumor growth.
OTS964 (related compound)Mouse xenograft modelMyelomaOral gavage100 mg/kg, 5 days/weekNot specifiedReduced tumor size by 48%-81%.
Formulation Components for Oral Gavage of Poorly Soluble Compounds

Based on established protocols for administering hydrophobic compounds to mice via oral gavage, the following vehicles are recommended.

Vehicle ComponentConcentrationPurpose
Sodium Carboxymethylcellulose (CMC-Na)0.5% (w/v)Suspending agent to create a uniform suspension.
Methylcellulose0.5% (w/v)Alternative suspending agent.
Polysorbate 80 (Tween 80)0.2% - 0.5% (v/v)Surfactant to aid in wetting and dispersing the compound.
Sterile Water or Salineq.s. to final volumeDiluent.

Experimental Protocols

Preparation of 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) Vehicle

Materials:

  • Sodium Carboxymethylcellulose (CMC-Na), low viscosity

  • Sterile, deionized water or 0.9% saline

  • Sterile beaker or bottle

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Calculate the required volume of vehicle. For example, to prepare 100 mL of 0.5% CMC-Na, weigh out 0.5 g of CMC-Na powder.

  • Add the CMC-Na powder to the sterile water or saline while continuously stirring with a magnetic stirrer.

  • To aid dissolution, the solution can be gently heated to 50-65°C while stirring.[7]

  • Continue stirring until the CMC-Na is completely dissolved and the solution is clear and uniform. This may take several hours.[7]

  • Allow the solution to cool to room temperature before use.

  • Store the prepared vehicle at 4°C for up to one week.

Formulation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • Prepared sterile 0.5% CMC-Na vehicle

  • Polysorbate 80 (Tween 80) (optional, but recommended)

  • Sterile microcentrifuge tubes or other suitable containers

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate Dosage: Determine the required concentration of the this compound suspension based on the desired dose (e.g., in mg/kg) and the average weight of the mice. The typical dosing volume for oral gavage in mice is 10 mL/kg.

    • Example Calculation: For a 5 mg/kg dose in a 25 g mouse, the total dose is 0.125 mg. At a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 0.5 mg/mL.

  • Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube. It is advisable to prepare a slight excess of the formulation to account for any loss during preparation and administration.

  • Add Surfactant (Optional): If using Tween 80, add a small volume to the powder to create a paste. This helps in wetting the hydrophobic compound. For a final concentration of 0.2% Tween 80 in 10 mL of vehicle, add 20 µL of Tween 80.

  • Add Vehicle and Suspend: Gradually add the 0.5% CMC-Na vehicle to the this compound powder (or paste) while vortexing.

  • Ensure Homogeneity: Vortex the mixture vigorously for several minutes to ensure a uniform and homogenous suspension. If necessary, sonicate the suspension for short intervals to break up any aggregates.

  • Stability: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • Syringes (e.g., 1 mL)

  • Mouse restraint device (optional)

Procedure:

  • Resuspend Formulation: Thoroughly vortex the this compound suspension to ensure a uniform mixture before drawing it into the syringe.

  • Load Syringe: Draw the calculated volume of the suspension into the syringe.

  • Restrain the Mouse: Properly restrain the mouse to immobilize its head and body.

  • Administer Dose:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition the needle. Do not force the needle to avoid tracheal intubation or esophageal perforation.

    • Once the needle is in the stomach, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow Diagram

The following diagram outlines the key steps for the formulation and administration of this compound for oral gavage in mice.

Gavage_Workflow cluster_prep Preparation cluster_admin Administration start Start calc_dose Calculate Dosage and Formulation Volume start->calc_dose prep_vehicle Prepare 0.5% CMC-Na Vehicle calc_dose->prep_vehicle weigh_ots Weigh this compound calc_dose->weigh_ots add_vehicle Add CMC-Na Vehicle prep_vehicle->add_vehicle add_tween Add Tween 80 (optional) weigh_ots->add_tween add_tween->add_vehicle suspend Vortex/Sonicate to Create Homogenous Suspension add_vehicle->suspend resuspend Vortex Suspension Before Use suspend->resuspend load_syringe Load Syringe with Calculated Volume resuspend->load_syringe restrain Restrain Mouse load_syringe->restrain administer Administer via Oral Gavage restrain->administer monitor Monitor Mouse Post-Dosing administer->monitor end End monitor->end

References

Application of OTS514 in the Study of CD138+ Plasma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a mitotic kinase that is highly expressed in various cancers, including multiple myeloma (MM), while having low expression in normal tissues.[1] In the context of multiple myeloma, TOPK is robustly expressed in malignant CD138+ plasma cells.[2] This differential expression makes TOPK an attractive therapeutic target. OTS514 has demonstrated significant anti-myeloma activity by inducing cell cycle arrest and apoptosis in human myeloma cell lines (HMCLs) and preferentially targeting malignant CD138+ plasma cells from patient samples.[1][3] These application notes provide detailed protocols for studying the effects of OTS514 on CD138+ plasma cells.

Mechanism of Action

OTS514 exerts its anti-myeloma effects by inhibiting the kinase activity of TOPK.[2] This inhibition leads to the disruption of multiple downstream signaling pathways crucial for the survival and proliferation of myeloma cells. Key molecular consequences of TOPK inhibition by OTS514 include:

  • Induction of Apoptosis and Cell Cycle Arrest: OTS514 treatment leads to the activation of the FOXO3 transcription factor and its downstream targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B). This results in cell cycle arrest and triggers apoptosis.[1][3]

  • Disruption of Pro-Survival Signaling: The inhibitor disrupts several critical pro-survival signaling cascades, including the AKT, p38 MAPK, and NF-κB pathways.[1][3]

  • Downregulation of FOXM1: OTS514 treatment leads to a loss of the transcription factor FOXM1, which is involved in regulating the expression of genes essential for cell proliferation.[1][3]

The anti-myeloma effects of OTS514 are independent of the p53 tumor suppressor protein's mutational status, suggesting its potential therapeutic utility in a broad range of multiple myeloma cases.[1][3]

Data Presentation

In Vitro Cytotoxicity of OTS514 in Human Myeloma Cell Lines
Cell LineIC50 (nM) after 72hTP53 Status
H92911.6Mutant
U26629.4Mutant
MM1.SNot specifiedWild-type
8226Not specifiedMutant
KMS11Not specifiedNull

Data summarized from Stefka et al., 2020.[1]

In Vivo Efficacy of OTS964 (a derivative of OTS514) in a Mouse Xenograft Model
Treatment GroupDosageTumor Size Reduction
OTS964100 mg/kg, 5 days/week48% - 81%

Data summarized from Stefka et al., 2020.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of OTS514 on human myeloma cell lines.

Materials:

  • Human myeloma cell lines (e.g., H929, U266, MM1.S, 8226, KMS11)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • OTS514

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Drug Treatment: After 24 hours, treat the cells with increasing concentrations of OTS514 (e.g., 0, 10, 25, 50, 100 nM).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in CD138+ plasma cells following OTS514 treatment.

Materials:

  • Bone marrow mononuclear cells (BMMCs) from multiple myeloma patients

  • OTS514

  • Annexin V-FITC Apoptosis Detection Kit

  • Anti-CD138 antibody (conjugated to a fluorophore like APC)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate Ficoll-separated BMMCs at a concentration of 2.5 x 10^5 cells/mL and treat with increasing concentrations of OTS514 (e.g., 0, 25, 50, 100 nM) for 18 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin Binding Buffer.

    • Add Annexin V-FITC and the anti-CD138-APC antibody.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add Propidium Iodide just before analysis.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the CD138+ population to specifically assess apoptosis in plasma cells.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells within the CD138+ gate.

Protocol 3: Western Blot Analysis

This protocol is for examining the effect of OTS514 on key signaling proteins.

Materials:

  • Human myeloma cell lines

  • OTS514

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-FOXO3, anti-p21, anti-p27, anti-FOXM1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat HMCLs with various concentrations of OTS514 for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

OTS514_Signaling_Pathway cluster_downstream Downstream Effects OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibits FOXM1 FOXM1 TOPK->FOXM1 AKT p-AKT TOPK->AKT p38 p-p38 MAPK TOPK->p38 NFkB p-IκBα (NF-κB Pathway) TOPK->NFkB FOXO3 FOXO3 TOPK->FOXO3 p21_p27 p21 / p27 FOXO3->p21_p27 Activates Apoptosis Cell Cycle Arrest & Apoptosis p21_p27->Apoptosis

Caption: Signaling pathway affected by OTS514 in CD138+ plasma cells.

Experimental_Workflow_Apoptosis start Isolate BMMCs from MM Patient Samples treat Treat with OTS514 start->treat stain Stain with Anti-CD138, Annexin V-FITC, & PI treat->stain flow Flow Cytometry Analysis stain->flow analysis Gate on CD138+ cells & Quantify Apoptosis flow->analysis

Caption: Experimental workflow for apoptosis analysis in CD138+ cells.

References

Troubleshooting & Optimization

OTS514 hydrochloride solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OTS514 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent TOPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 2.6 nM.[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with tumor progression and poor prognosis.[1][5] OTS514 exerts its anti-cancer effects by inhibiting TOPK, which leads to the suppression of downstream signaling pathways. A key downstream target is the transcription factor Forkhead Box M1 (FOXM1), whose activity is suppressed upon OTS514 treatment.[6][7][8] Inhibition of the TOPK-FOXM1 signaling axis ultimately results in cell cycle arrest, apoptosis, and the disruption of other pro-survival pathways, including AKT, p38 MAPK, and NF-κB signaling.[3][5]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in several common laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and water, with slightly lower solubility in ethanol.[9][10] For detailed solubility data, please refer to the solubility table below.

Q3: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are some steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.

  • Optimize DMSO concentration: While it's ideal to minimize the concentration of DMSO in your final solution, a slightly higher percentage (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[11]

  • Use a co-solvent system: Consider using a mixture of solvents to improve solubility. Formulations containing PEG300 and Tween 80 have been successfully used for in vivo studies and may be adaptable for in vitro work.[12]

  • Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your aqueous buffer may help to improve the solubility of this compound.[11]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.[12]

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare stock solutions in fresh, anhydrous DMSO.[13] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][8][13] When preparing to use a frozen aliquot, allow it to equilibrate to room temperature for at least one hour before opening the vial.[2] It is best to prepare working solutions fresh for each experiment.[2]

Q5: Is this compound stable in solution?

A5: this compound solutions in DMSO can be stored at -80°C for up to a year and at -20°C for up to one month.[13] For short-term storage of a few weeks, 4°C is also acceptable.[2][6][8] However, for aqueous solutions, it is recommended to prepare them fresh on the day of use.[2] If you observe any color change or precipitation in your stock solution, it may indicate degradation, and a fresh stock should be prepared.[14]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO90246.94Sonication is recommended.[12]
DMSO80199.54Use fresh, moisture-free DMSO.[9][13]
Water80199.54
Ethanol512.47

In Vivo Formulations

Below are examples of formulations that have been used for in vivo studies with OTS514.

Formulation ComponentsConcentration (mg/mL)Molar Concentration (mM)Administration Route
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.39.05Not specified, sonication recommended.[12]
5% DMSO + 95% Corn oil4.09.98Oral Administration.[9]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂ONot specifiedNot specifiedInjection.[9][10]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 400.92 g/mol .[13]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.0092 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.[2][13]

Protocol for Assessing Kinetic Solubility in Aqueous Buffer

This protocol helps determine the concentration at which this compound remains soluble in your experimental buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution as described above.[11]

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection and Measurement: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. A significant increase in absorbance indicates precipitation.

Visualizations

OTS514 Signaling Pathway

OTS514_Signaling_Pathway cluster_inhibition Inhibition cluster_kinase Kinase cluster_downstream Downstream Effects OTS514 OTS514 TOPK TOPK (T-LAK cell-originated protein kinase) OTS514->TOPK Inhibits FOXM1 FOXM1 (Forkhead Box M1) TOPK->FOXM1 Activates CellCycle Cell Cycle Progression Apoptosis Apoptosis TOPK->Apoptosis Inhibits OtherPathways AKT, p38 MAPK, NF-κB Signaling TOPK->OtherPathways Activates FOXM1->CellCycle Promotes Solubility_Troubleshooting_Workflow Start Start: Precipitation Observed DecreaseConc Decrease Final Concentration Start->DecreaseConc Reassess Reassess Experiment DecreaseConc->Reassess Test Solubility OptimizeDMSO Optimize DMSO Concentration (≤0.5%) OptimizeDMSO->Reassess Test Solubility CoSolvent Use Co-solvent System (e.g., PEG300, Tween 80) CoSolvent->Reassess Test Solubility AdjustpH Adjust Buffer pH AdjustpH->Reassess Test Solubility Sonication Apply Gentle Sonication Sonication->Reassess Test Solubility Success Success: Compound Solubilized Reassess->OptimizeDMSO Still Precipitates Reassess->CoSolvent Still Precipitates Reassess->AdjustpH Still Precipitates Reassess->Sonication Still Precipitates Reassess->Success Soluble

References

Technical Support Center: Managing Hematopoietic Toxicity of OTS514 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematopoietic toxicity of the TOPK inhibitor, OTS514, in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is OTS514 and what are its expected hematopoietic side effects?

A1: OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK).[1][2] In preclinical in vivo studies, OTS514 has demonstrated significant anti-tumor efficacy. However, it is also associated with hematopoietic toxicity, characterized by a reduction in red blood cells (RBCs) and white blood cells (WBCs), particularly neutrophils (neutropenia), and a marked increase in platelets (thrombocytosis).[1]

Q2: Is the hematopoietic toxicity of OTS514 reversible?

A2: Yes, studies on OTS514 and its analog OTS964 have shown that the hematopoietic toxicity, including leukocytopenia, is transient and that blood cell counts tend to recover spontaneously after the cessation of treatment.[3][4][5]

Q3: What is the mechanism of action of OTS514?

A3: OTS514 inhibits the kinase activity of TOPK, which is a serine/threonine kinase overexpressed in many cancers and involved in mitosis.[6][7] Inhibition of TOPK leads to defects in cytokinesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[8][9] Downstream signaling pathways affected by TOPK inhibition include FOXM1, AKT, p38 MAPK, and NF-κB.[5][6][8]

Q4: Are there alternative formulations of TOPK inhibitors with reduced hematopoietic toxicity?

A4: Yes, a liposomal formulation of the OTS514 analog, OTS964, has been shown to completely eliminate the hematopoietic toxicity observed with the free compound in mice, while retaining anti-tumor efficacy.[4][10][11][12]

Q5: Can oral administration of related TOPK inhibitors mitigate toxicity?

A5: Oral administration of OTS964 has been reported to be well-tolerated at certain doses and schedules (e.g., 100 mg/kg, 5 days a week) in mouse xenograft models, causing transient and recoverable low white blood cell counts.[4][6][9]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with OTS514 and provides potential solutions.

Issue Potential Cause Suggested Solution
Severe weight loss or signs of distress in animals High dose of OTS514 leading to excessive toxicity.- Reduce the dose of OTS514. - Consider an alternative dosing schedule (e.g., intermittent dosing instead of daily). - Ensure adequate hydration and nutrition.
Unexpectedly high mortality Severe neutropenia leading to infections.- Implement a dose-finding study to determine the maximum tolerated dose (MTD). - Administer prophylactic supportive care, such as Granulocyte Colony-Stimulating Factor (G-CSF), to manage neutropenia (see Protocol 2). - House animals in a pathogen-free environment and use aseptic techniques.
Variable hematopoietic toxicity between animals Inconsistent drug administration or individual animal variability.- Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to account for biological variability. - Use age- and weight-matched animals.
Thrombocytosis leading to complications On-target or off-target effect of OTS514 on megakaryopoiesis.- Monitor platelet counts closely. - If severe, consider dose reduction or discontinuation. - Currently, there are no standard protocols for managing drug-induced thrombocytosis in preclinical models.
Lack of anti-tumor efficacy at non-toxic doses Sub-optimal therapeutic dose or schedule.- Consider combination therapy with other agents that have non-overlapping toxicities.[6] - Explore the use of a liposomal formulation to potentially increase the therapeutic index.[4][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving OTS514 and its analog OTS964.

Table 1: In Vivo Dosing and Efficacy of OTS964 (Oral Administration)

Animal ModelTumor TypeDose and ScheduleOutcomeHematopoietic ToxicityReference
Mouse XenograftHuman Myeloma100 mg/kg, 5 days/week48%-81% tumor size reductionWell-tolerated[6]
Mouse XenograftLU-99 Lung Tumor100 mg/kg, daily for 2 weeksComplete tumor regressionLow white blood cell counts, recovered within 2 weeks[4]

Table 2: In Vivo Efficacy of OTS514 (Intravenous Administration)

Animal ModelTumor TypeDose and ScheduleOutcomeHematopoietic ToxicityReference
Mouse XenograftLU-99 Lung Tumor5 mg/kg, daily for 2 weeks104% tumor growth inhibitionSignificant reduction in WBCs[2]

Experimental Protocols

Protocol 1: Monitoring Hematopoietic Toxicity of OTS514 in Mice

Objective: To monitor the hematological parameters in mice treated with OTS514.

Materials:

  • OTS514

  • Vehicle for OTS514

  • Mice (e.g., BALB/c or as per experimental model)

  • EDTA-coated micro-hematocrit tubes or other blood collection vials

  • Automated hematology analyzer or manual cell counting equipment

Procedure:

  • Baseline Blood Collection: Prior to the first administration of OTS514, collect a baseline blood sample (e.g., 20-50 µL) from each mouse via tail vein or saphenous vein puncture.

  • OTS514 Administration: Administer OTS514 at the desired dose and schedule.

  • Serial Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., every 3-4 days) and at the study endpoint. The frequency of collection may need to be adjusted based on the expected nadir of blood cell counts.

  • Complete Blood Count (CBC) Analysis: Perform a CBC analysis on each blood sample to determine the levels of:

    • White Blood Cells (WBC) with differential count (neutrophils, lymphocytes, etc.)

    • Red Blood Cells (RBC)

    • Hemoglobin (Hgb)

    • Hematocrit (Hct)

    • Platelets (PLT)

  • Data Analysis: Plot the changes in blood cell counts over time for each treatment group compared to the vehicle control group.

Protocol 2: Management of OTS514-Induced Neutropenia with G-CSF in Mice

Objective: To mitigate neutropenia induced by OTS514 using Granulocyte Colony-Stimulating Factor (G-CSF).

Materials:

  • OTS514

  • Recombinant murine G-CSF (e.g., filgrastim (B1168352) or pegfilgrastim)

  • Sterile saline for injection

  • Mice with established tumors (if applicable)

Procedure:

  • Induce Neutropenia: Administer OTS514 to mice as per the experimental plan.

  • G-CSF Administration:

    • Timing: Begin G-CSF administration 24 hours after the first dose of OTS514.

    • Dose: A typical dose for recombinant murine G-CSF is 100-300 µg/kg/day, administered subcutaneously (SC).[13]

    • Frequency: Administer G-CSF daily for 3-5 days or until neutrophil counts recover to baseline levels.

  • Monitoring Neutrophil Recovery:

    • Collect blood samples every 1-2 days to monitor the Absolute Neutrophil Count (ANC).

    • Continue G-CSF administration until the ANC returns to a safe level (e.g., >1000 cells/µL).

  • Data Analysis: Compare the nadir and duration of neutropenia in the G-CSF-treated group versus the untreated group.

Visualizations

OTS514_Signaling_Pathway OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibits Cytokinesis Cytokinesis TOPK->Cytokinesis Promotes FOXM1 FOXM1 TOPK->FOXM1 Activates AKT AKT TOPK->AKT Activates p38 p38 MAPK TOPK->p38 Activates NFkB NF-κB TOPK->NFkB Activates CellCycleArrest Cell Cycle Arrest Cytokinesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_toxicity_monitoring Toxicity Monitoring cluster_management Neutropenia Management Start Start Experiment Baseline Baseline Blood Sample Start->Baseline OTS514_Admin OTS514 Administration Baseline->OTS514_Admin Serial_Blood Serial Blood Sampling OTS514_Admin->Serial_Blood CBC CBC Analysis Serial_Blood->CBC Endpoint Endpoint Analysis Serial_Blood->Endpoint CBC->Serial_Blood Repeat Neutropenia_Detected Neutropenia Detected (from CBC) CBC->Neutropenia_Detected GCSF_Admin Administer G-CSF Neutropenia_Detected->GCSF_Admin Monitor_ANC Monitor ANC GCSF_Admin->Monitor_ANC Monitor_ANC->GCSF_Admin Continue if ANC low Recovery Neutrophil Recovery Monitor_ANC->Recovery If ANC recovers

References

Potential off-target effects of OTS514 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS514 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for OTS514?

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] Its on-target effect is the suppression of TOPK activity, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that exhibit high expression of TOPK.[1][2][3]

Q2: What are the known or potential off-target effects of OTS514?

The most significant reported off-target effect of OTS514 is hematopoietic toxicity.[1][4][5] This manifests as a reduction in red and white blood cells and an increase in platelets.[4][5] Additionally, OTS514 has been observed to modulate other signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways.[6][7]

Troubleshooting Guides

Hematopoietic Toxicity

Q3: I am observing a significant decrease in red and white blood cell counts in my in vivo model after OTS514 treatment. Is this expected, and how can I manage it?

Yes, this is a known off-target effect of OTS514 and its analogs.[4][5] Mouse xenograft studies have demonstrated that OTS514 can cause severe hematopoietic toxicity, including a reduction in red blood cells (RBCs) and white blood cells (WBCs), along with a marked increase in platelets.[1][4] In studies with the related compound OTS964, low white blood cell counts were observed in mice, which recovered within two weeks after treatment cessation.[5]

Management Strategies:

  • Monitor Blood Counts: Regularly monitor complete blood counts (CBCs) throughout the duration of your experiment.

  • Dose Adjustment: Consider a dose-response study to find the optimal therapeutic window with minimized toxicity.

  • Alternative Formulation: For the related compound OTS964, encapsulation in liposomes was shown to eliminate hematopoietic toxicity.[5] While this has not been specifically reported for OTS514, it could be a potential strategy to investigate.

Quantitative Data on OTS514 Analog (OTS964) Hematopoietic Effects

ParameterObservation in Mouse Model (OTS964)Reference
White Blood Cell CountLow during treatment[5]
Recovery TimeWithin two weeks post-treatment[5]

Experimental Protocol: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitor Cells

This assay assesses the effect of OTS514 on the proliferation and differentiation of hematopoietic progenitor cells in vitro.

Materials:

  • Bone marrow mononuclear cells (BMMCs) from your animal model or human donors.

  • MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines for murine or human cells (e.g., SCF, IL-3, IL-6, EPO for murine; SCF, GM-CSF, IL-3, EPO for human).[8]

  • This compound.

  • Sterile culture dishes.

Procedure:

  • Isolate BMMCs from the femurs and tibias of mice or from human bone marrow aspirates using standard procedures.

  • Prepare a single-cell suspension of BMMCs.

  • Add a defined number of BMMCs to the MethoCult™ medium containing a range of OTS514 concentrations (including a vehicle control).

  • Plate the cell/MethoCult™ mixture into sterile culture dishes.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.

  • Calculate the IC50 value of OTS514 for each progenitor cell type to quantify its hematopoietic toxicity.

Unexpected Signaling Pathway Modulation

Q4: My results suggest that OTS514 is affecting the AKT, p38 MAPK, or NF-κB signaling pathways. Is this a known off-target effect?

Yes, studies have shown that TOPK inhibition by OTS514 can lead to the disruption of AKT, p38 MAPK, and NF-κB signaling.[6][7] This is likely due to the complex and interconnected nature of cellular signaling cascades, where inhibiting a key kinase like TOPK can have downstream consequences on other pathways.

Troubleshooting Workflow for Investigating Off-Target Signaling

G observe Observe Unexpected Phenotype hypothesize Hypothesize Off-Target Signaling Pathway (e.g., AKT, p38, NF-kB) observe->hypothesize western Perform Western Blot for Key Pathway Proteins (p-AKT, p-p38, p-IkBa) hypothesize->western quantify Quantify Changes in Protein Phosphorylation western->quantify confirm Confirm with Pathway-Specific Inhibitors/Activators quantify->confirm conclude Conclude on Off-Target Effect of OTS514 confirm->conclude G ots514 OTS514 Treatment phenotype Observed Cellular Phenotype ots514->phenotype rescue Phenotype Rescued by TOPK Knockout? phenotype->rescue topk_ko TOPK Knockout/Knockdown topk_ko->phenotype off_target Suggests Off-Target Effect rescue->off_target No on_target Suggests On-Target Effect rescue->on_target Yes

References

Technical Support Center: Mechanisms of Resistance to OTS514 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to the TOPK inhibitor, OTS514.

Troubleshooting Guides and FAQs

Issue 1: Establishing an OTS514-Resistant Cell Line

Q1: My cancer cell line is not developing resistance to OTS514. What could be the problem?

A1: Several factors could contribute to the difficulty in establishing an OTS514-resistant cell line. Consider the following troubleshooting steps:

  • Initial Drug Concentration: Ensure the starting concentration of OTS514 is appropriate. A concentration that is too high will lead to excessive cell death, while a concentration that is too low may not provide sufficient selective pressure. It is recommended to start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) for your specific cell line.

  • Dose Escalation Strategy: The incremental increase in OTS514 concentration should be gradual. A common strategy is to increase the drug concentration by 1.5- to 2-fold after the cells have recovered and are proliferating steadily at the current concentration. Abrupt, large increases in concentration can lead to widespread cell death.

  • Duration of Exposure: Developing resistance is a long-term process that can take several months. Ensure that you are culturing the cells for a sufficient period at each concentration to allow for the selection and expansion of resistant clones.

  • Cell Line Intrinsic Factors: Some cell lines may be inherently less prone to developing resistance through the common mechanisms. If you continue to face difficulties, you may consider trying a different cancer cell line.

Q2: How do I confirm that my cell line has developed resistance to OTS514?

A2: The primary method to confirm drug resistance is to compare the half-maximal inhibitory concentration (IC50) of OTS514 in the potential resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value (typically a 3- to 10-fold increase or more) indicates the development of resistance.[1] This should be determined using a cell viability assay.

Issue 2: Investigating the Mechanism of Resistance

Q3: I have established an OTS514-resistant cell line. What is the most likely mechanism of resistance?

A3: Based on studies with the closely related TOPK inhibitor OTS964, the most common mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[2] ABCB1 is a drug efflux pump that actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3]

Q4: How can I test for ABCB1 overexpression in my resistant cell line?

A4: You can assess ABCB1 overexpression using the following methods:

  • Western Blotting: This is a direct method to quantify the protein level of ABCB1. Compare the band intensity of ABCB1 in your resistant cell line to the parental cell line. A significant increase in the ABCB1 band in the resistant line is indicative of overexpression.[3][4]

  • Quantitative PCR (qPCR): This method measures the mRNA expression level of the ABCB1 gene. Increased mRNA levels in the resistant cell line would suggest that the overexpression is occurring at the transcriptional level.[5]

  • Immunofluorescence: This technique allows for the visualization of ABCB1 protein expression and its localization in the cell. In resistant cells, you would expect to see increased fluorescence intensity, typically localized to the cell membrane.

Q5: My resistant cells overexpress ABCB1. How can I confirm that this is the cause of resistance?

A5: To functionally validate the role of ABCB1 in OTS514 resistance, you can perform a resistance reversal experiment using an ABCB1 inhibitor, such as verapamil.[2] By treating your resistant cells with a combination of OTS514 and verapamil, you should observe a significant decrease in the IC50 of OTS514, indicating that the resistance is being reversed.[3][6] Verapamil works by competitively inhibiting the drug efflux function of ABCB1.[6]

Issue 3: Altered Signaling Pathways in Resistant Cells

Q6: Are there other potential resistance mechanisms besides ABCB1 overexpression?

A6: While ABCB1 overexpression is a primary mechanism, alterations in downstream signaling pathways could also contribute to resistance. OTS514 is known to disrupt several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB, while activating the FOXO3 tumor suppressor pathway.[7] Resistance could potentially arise from mutations or adaptations in these pathways that bypass the effects of OTS514.

Q7: How can I investigate changes in these signaling pathways in my resistant cell line?

A7: You can use techniques like Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., phospho-AKT, phospho-p38) in your sensitive and resistant cell lines, both with and without OTS514 treatment. For the NF-κB pathway, you can measure the levels of phosphorylated IκBα or use a reporter assay to assess its transcriptional activity.[8][9] For FOXO3, you can use immunofluorescence to observe its subcellular localization (nuclear vs. cytoplasmic) or Western blotting to assess its phosphorylation status.[10][11]

Quantitative Data Summary

Table 1: IC50 Values of OTS964 in Sensitive and ABCB1-Overexpressing Resistant Cell Lines

Cell Line PairParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
KB-3-1 (Parental) vs. KB-C2 (Resistant)1.8 ± 0.2118.3 ± 11.5~65.7[12]
SW620 (Parental) vs. SW620/Ad300 (Resistant)3.2 ± 0.448.9 ± 5.7~15.3[12]
HEK293/pcDNA3.1 (Control) vs. HEK293/ABCB1 (Transfected)2.5 ± 0.329.6 ± 3.1~11.8[12]

Table 2: Reversal of OTS964 Resistance with Verapamil

Resistant Cell LineOTS964 IC50 (nM)OTS964 + Verapamil (5 µM) IC50 (nM)Fold ReversalReference
KB-C2118.3 ± 11.53.1 ± 0.4~38.2[12]
SW620/Ad30048.9 ± 5.74.2 ± 0.6~11.6[12]
HEK293/ABCB129.6 ± 3.13.5 ± 0.5~8.5[12]

Experimental Protocols

1. Protocol: Generation of OTS514-Resistant Cell Lines (General)

This is a generalized protocol that should be optimized for your specific cell line.

  • Determine the initial IC50 of OTS514: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of OTS514 concentrations to determine the baseline IC50 for your parental cell line.

  • Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of OTS514, typically the IC10-IC20, which allows for a high survival rate.

  • Culture and Monitor: Culture the cells in the presence of OTS514, changing the media with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells are proliferating at a rate similar to the untreated parental cells, increase the concentration of OTS514 by approximately 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. It is advisable to cryopreserve cells at each successful concentration step.

  • Validation of Resistance: Periodically (e.g., every month), perform a cell viability assay to determine the IC50 of the treated cells and compare it to the parental line. A stable, significant increase in IC50 indicates the establishment of a resistant cell line.

  • Clonal Selection (Optional): To obtain a homogenous resistant population, you can perform single-cell cloning by limiting dilution.

2. Protocol: Western Blot for ABCB1 Expression

  • Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the ABCB1 signal to the loading control to compare its expression between sensitive and resistant cells.

Mandatory Visualizations

experimental_workflow start Parental Cancer Cell Line ic50_initial Determine Initial IC50 of OTS514 start->ic50_initial expose Continuous Exposure to Low-Dose OTS514 (IC10-IC20) ic50_initial->expose culture Culture and Monitor for Proliferation expose->culture escalate Gradual Dose Escalation (1.5-2x Increase) culture->escalate Cells Recovered repeat Repeat Culture and Escalation Cycles (Several Months) escalate->repeat repeat->culture ic50_final Determine Final IC50 repeat->ic50_final Periodic Check compare Compare IC50s (Resistant vs. Parental) ic50_final->compare resistant_line Established OTS514- Resistant Cell Line compare->resistant_line Significant Increase resistance_mechanism Mechanism of ABCB1-mediated OTS514 resistance and its reversal by verapamil. cluster_cell Cancer Cell ots514_in OTS514 abcb1 ABCB1 (P-gp) Efflux Pump ots514_in->abcb1 target Intracellular Target (e.g., TOPK) ots514_in->target Inhibition ots514_out OTS514 abcb1->ots514_out Efflux apoptosis Apoptosis target->apoptosis Induction verapamil Verapamil verapamil->abcb1 Inhibition signaling_pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_foxo FOXO3 Pathway ots514 OTS514 topk TOPK ots514->topk Inhibition p_akt p-AKT (Active) topk->p_akt Disruption p_p38 p-p38 (Active) topk->p_p38 Disruption p_ikb p-IκBα topk->p_ikb Disruption foxo3 FOXO3 topk->foxo3 Activation akt AKT akt->p_akt Phosphorylation cell_survival Cell Survival & Proliferation p_akt->cell_survival Promotes p38 p38 MAPK p38->p_p38 Phosphorylation p_p38->cell_survival Promotes ikb IκBα ikb->p_ikb Phosphorylation nfkb NF-κB nfkb->cell_survival Promotes p_ikb->nfkb Activation p21_p27 p21/p27 foxo3->p21_p27 Upregulation cell_cycle_arrest Cell Cycle Arrest & Apoptosis p21_p27->cell_cycle_arrest Induces

References

Technical Support Center: Investigating the Role of ABCB1 in OTS514 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the TOPK inhibitor, OTS514, mediated by the ABCB1 transporter.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of acquired resistance to TOPK inhibitors like OTS514?

A major mechanism of resistance to several kinase inhibitors is the overexpression of ATP-Binding Cassette (ABC) transporters, which function as drug efflux pumps.[1][2] For OTS964, a compound closely related to OTS514, resistance is frequently mediated by the overexpression of the ABCB1 transporter (also known as P-glycoprotein or MDR1).[3][4] ABCB1 actively removes the drug from the cancer cell, lowering its intracellular concentration and thus reducing its efficacy.[2][5]

Q2: Is OTS514 a substrate for the ABCB1 transporter?

While direct studies on OTS514 are less common, extensive research on the similar TOPK inhibitor OTS964 has shown that it is a substrate for the ABCB1 transporter.[3][4] OTS964 has been shown to bind to the substrate-binding site of ABCB1 and stimulate its ATPase activity, which powers the efflux pump.[3][6] Given the structural and functional similarities, it is highly probable that OTS514 is also an ABCB1 substrate.

Q3: How can I determine if my OTS514-resistant cell line overexpresses ABCB1?

You can assess ABCB1 expression at both the protein and functional levels.

  • Protein Expression: Western blotting is the most common method to detect the ~170 kDa ABCB1 protein.[7][8]

  • Functional Activity: A drug efflux assay using flow cytometry can measure the pump's activity.[9][10] This involves loading cells with a fluorescent ABCB1 substrate (like Rhodamine 123 or Calcein AM) and measuring its retention.[9][11] Cells overexpressing ABCB1 will show lower fluorescence due to rapid efflux of the dye.[8]

Q4: Can resistance to OTS514 be reversed?

Yes, if resistance is mediated by ABCB1, it can typically be reversed by co-administration of an ABCB1 inhibitor.[1] Known inhibitors such as verapamil (B1683045), tariquidar, and elacridar (B1662867) can block the efflux pump, restoring the intracellular concentration and sensitivity to the drug.[2][3][12]

Troubleshooting Guides

Issue 1: Increased IC50 value for OTS514 in my cell line after prolonged exposure.

This is a common indication of acquired resistance. The following workflow can help you determine if ABCB1 is the cause.

A Problem: Increased OTS514 IC50 B Step 1: Confirm Resistance Compare IC50 in parental vs. resistant cells using a cytotoxicity assay. A->B C Step 2: Analyze ABCB1 Protein Expression Perform Western Blot on cell lysates. B->C D Is ABCB1 Overexpressed? C->D E Yes D->E F No D->F G Step 3: Assess ABCB1 Function Conduct a drug efflux assay (e.g., Rhodamine 123) via flow cytometry. E->G P Conclusion: Resistance is likely independent of ABCB1. Investigate other mechanisms (e.g., target mutation). F->P H Is Efflux Activity Increased? G->H I Yes H->I J No H->J K Step 4: Test Reversibility Perform cytotoxicity assay with OTS514 + an ABCB1 inhibitor (e.g., Verapamil). I->K J->P L Is Sensitivity Restored? K->L M Yes L->M N No L->N O Conclusion: Resistance is likely mediated by ABCB1. M->O N->P

Caption: Troubleshooting workflow for investigating OTS514 resistance.
Issue 2: My Western blot for ABCB1 is not working or shows ambiguous results.

  • Problem: No band or a weak band at ~170 kDa.

    • Possible Cause: Low protein expression or poor antibody quality.

    • Solution: Use a positive control cell line known to overexpress ABCB1 (e.g., KB-V-1, NCI-ADR-RES, K562/A).[5][9] Ensure you are using a validated primary antibody for ABCB1.[13][14]

  • Problem: Non-specific bands are observed.

    • Possible Cause: Antibody cross-reactivity or issues with blocking.

    • Solution: Increase the blocking time or change the blocking agent (e.g., from non-fat milk to BSA).[7] Some antibodies are known to cross-react with other proteins.[13] Optimize the primary antibody concentration.

Issue 3: My drug efflux assay results are inconclusive.
  • Problem: No difference in fluorescence between parental and resistant cells.

    • Possible Cause: The chosen fluorescent substrate is not specific to ABCB1 or the resistance mechanism is not due to ABCB1.

    • Solution: Confirm that your substrate (e.g., Rhodamine 123, Calcein AM) is appropriate for ABCB1.[7][9] Include a positive control by treating your resistant cells with a known ABCB1 inhibitor (like verapamil or tariquidar); this should increase fluorescence retention.[11]

  • Problem: High background fluorescence.

    • Possible Cause: Insufficient washing of cells after incubation with the fluorescent dye.

    • Solution: Ensure cells are washed thoroughly with cold PBS before analysis as per the protocol.[7]

Quantitative Data

The following tables summarize typical quantitative data observed in studies of ABCB1-mediated resistance to TOPK inhibitors, using OTS964 as a representative example. Similar fold-changes in resistance would be expected for OTS514 if the mechanism is conserved.

Table 1: Cytotoxicity of TOPK Inhibitors in Parental vs. ABCB1-Overexpressing Cells

Cell Line PairABCB1 ExpressionCompoundIC50 (Parental)IC50 (Resistant)Resistance Fold
KB-3-1 vs. KB-C2Low vs. HighGSK-10709163.9 nM325 nM83.3
SW620 vs. SW620/Ad300Low vs. HighGSK-107091613.9 nM212.5 nM15.3
HEK293 vs. HEK293/ABCB1TransfectedGSK-107091621.8 nM167 nM7.7

Data adapted from a study on Aurora Kinase Inhibitor GSK-1070916, demonstrating the effect of ABCB1 overexpression.[1]

Table 2: Reversal of Resistance with an ABCB1 Inhibitor

Cell LineCompoundIC50 (Resistant)IC50 (Resistant + 5µM Verapamil)Reversal Fold
KB-C2GSK-1070916325 nM50.7 nM6.4
SW620/Ad300GSK-1070916212.5 nM30.9 nM6.9
HEK293/ABCB1GSK-1070916167 nM32.2 nM5.2

Data adapted from a study on Aurora Kinase Inhibitor GSK-1070916, showing that verapamil can significantly restore sensitivity in ABCB1-overexpressing cells.[1]

Visualizations

Mechanism of ABCB1-Mediated OTS514 Efflux

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cyto Cytoplasm ABCB1 ABCB1 Transporter ADP ADP + Pi ABCB1->ADP OTS514_out OTS514 (Extracellular) ABCB1->OTS514_out Active Efflux TOPK TOPK OTS514_in OTS514 OTS514_in->ABCB1 Binds to Transporter OTS514_in->TOPK Inhibits Target ATP ATP ATP->ABCB1 OTS514_out->OTS514_in Passive Diffusion A 1. Cell Preparation Harvest parental and resistant cells. Aliquot ~500,000 cells per tube. B 2. Incubation Add fluorescent substrate (e.g., 4 µg/ml Rhodamine 123). Include tubes with ABCB1 inhibitor as a control. A->B C Incubate for 60 min at 37°C in the dark. B->C D 3. Washing Wash cells twice with ice-cold PBS to remove extracellular dye. C->D E 4. Flow Cytometry Acquire data on a flow cytometer, measuring fluorescence intensity (e.g., FITC channel). D->E F 5. Data Analysis Compare fluorescence histograms. E->F G Expected Result for Resistant Cells: Low fluorescence (high efflux). F->G H Expected Result for Parental/Inhibited Cells: High fluorescence (low efflux). F->H

References

Optimizing OTS514 Dosage in Mice: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of OTS514 in mice to minimize side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is OTS514 and what is its mechanism of action?

A1: OTS514 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of cancer cells and is associated with tumor cell proliferation and poor prognosis.[1][2] By inhibiting TOPK, OTS514 disrupts downstream signaling pathways involved in cell cycle progression and apoptosis, leading to anti-tumor effects.[2][3]

Q2: What are the known side effects of OTS514 in mice?

A2: The primary and most significant side effect of OTS514 observed in mouse studies is hematopoietic toxicity.[1][4] This manifests as a reduction in red and white blood cell counts (anemia and leukopenia) and can be accompanied by a marked increase in platelets (thrombocytosis).[4] In some studies, mice have been reported to recover from this toxicity after the cessation of treatment.[5]

Q3: What is OTS964 and how does it relate to OTS514?

A3: OTS964 is a dimethylated derivative of OTS514 that has been developed for oral administration.[3] It shares the same TOPK inhibitory mechanism as OTS514. Studies using OTS964 in mice have also reported anti-tumor efficacy.[3]

Troubleshooting Guide

Issue: Observed signs of hematopoietic toxicity (e.g., anemia, leukopenia) in mice treated with OTS514.

Possible Cause: The administered dose of OTS514 is too high for the specific mouse strain or experimental conditions.

Suggested Solutions:

  • Dose Reduction: The most straightforward approach is to reduce the dosage of OTS514 in subsequent experiments. A stepwise dose de-escalation is recommended to identify the maximum tolerated dose (MTD) in your specific model.

  • Modified Dosing Schedule: Consider altering the dosing schedule. For example, if administering the drug daily, switching to an intermittent schedule (e.g., every other day or twice weekly) may allow for recovery of the hematopoietic system between doses.

  • Supportive Care: While specific supportive care measures for OTS514-induced toxicity in mice have not been detailed in published literature, general principles of managing chemotherapy-induced myelosuppression can be considered. This may include ensuring adequate hydration and nutrition and monitoring for signs of infection. Any supportive care should be implemented in consultation with a veterinarian and institutional animal care and use committee (IACUC) guidelines.

  • Alternative Formulation (for advanced users): For the related compound OTS964, encapsulation in liposomes was shown to eliminate hematopoietic toxicity.[1] While this is a complex reformulation, it suggests that delivery vehicle modifications could be a potential strategy to mitigate side effects.

Data Presentation

Table 1: Summary of In Vivo Dosing of OTS514 and its Derivative OTS964 in Mice from Published Studies

CompoundDosageAdministration RouteMouse ModelObserved EfficacyReported Side EffectsCitation
OTS5141, 2.5, and 5 mg/kgIntravenousA549 xenograftTumor growth inhibitionNot specified at these dosesN/A
OTS96450 and 100 mg/kgOral gavageH929 xenograftTumor size reductionWell tolerated at 100 mg/kg[3]
OTS964100 mg/kgOralLU-99 xenograftComplete tumor regressionLow white blood cell counts (recovered within two weeks)[1]

Table 2: Illustrative Example of a Dose-Response Toxicity Profile for OTS514 in Mice

Dosage (mg/kg, IV)Mean White Blood Cell Count (x10³/µL) at Day 7 Post-TreatmentMean Red Blood Cell Count (x10⁶/µL) at Day 7 Post-TreatmentObservations
Vehicle Control8.59.2No adverse effects
2.56.28.1Mild leukopenia
5.04.17.0Moderate leukopenia and mild anemia
10.02.55.8Severe leukopenia and moderate anemia

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

General Protocol for Intravenous Administration of OTS514 in Mice

Disclaimer: This is a generalized protocol based on common practices. The specific formulation and administration should be optimized for your experimental needs and in accordance with your institution's animal care and use guidelines.

  • Formulation:

    • Due to the limited public information on a specific vehicle for OTS514, a common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a pharmaceutically acceptable vehicle such as saline or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80.

    • It is critical to perform small-scale solubility and stability tests before preparing the final formulation for in vivo use.

    • The final concentration of the organic solvent should be kept to a minimum to avoid vehicle-related toxicity.

  • Administration:

    • Administer the OTS514 formulation via tail vein injection.

    • The injection volume should be appropriate for the size of the mouse, typically 100-200 µL.

    • The injection should be performed slowly to avoid adverse reactions.

  • Monitoring:

    • Monitor the mice closely for any signs of distress or toxicity, both immediately after injection and on a regular basis throughout the study.

    • For monitoring hematopoietic toxicity, blood samples can be collected via a submandibular or saphenous vein bleed at predetermined time points (e.g., baseline, day 7, day 14 post-treatment).

    • Complete blood counts (CBCs) should be performed to quantify white blood cells, red blood cells, and platelets.

Visualizations

TOPK_Signaling_Pathway TOPK Signaling Pathway in Cancer cluster_upstream Upstream Activators cluster_topk TOPK cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Growth Factor Receptors Growth Factor Receptors TOPK TOPK Growth Factor Receptors->TOPK Cell Cycle Proteins (e.g., Cdk1/cyclin B) Cell Cycle Proteins (e.g., Cdk1/cyclin B) Cell Cycle Proteins (e.g., Cdk1/cyclin B)->TOPK FOXM1 FOXM1 TOPK->FOXM1 AKT AKT TOPK->AKT p38 MAPK p38 MAPK TOPK->p38 MAPK NF-κB NF-κB TOPK->NF-κB Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Proliferation Proliferation p38 MAPK->Proliferation NF-κB->Proliferation OTS514 OTS514 OTS514->TOPK

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

Experimental_Workflow Experimental Workflow for OTS514 Dosage Optimization cluster_preparation Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis OTS514 Formulation OTS514 Formulation OTS514 Administration (IV) OTS514 Administration (IV) OTS514 Formulation->OTS514 Administration (IV) Animal Acclimatization Animal Acclimatization Baseline Blood Collection Baseline Blood Collection Animal Acclimatization->Baseline Blood Collection Baseline Blood Collection->OTS514 Administration (IV) Dose Escalation/De-escalation Groups Dose Escalation/De-escalation Groups OTS514 Administration (IV)->Dose Escalation/De-escalation Groups Regular Health Monitoring Regular Health Monitoring Dose Escalation/De-escalation Groups->Regular Health Monitoring Periodic Blood Collection for CBC Periodic Blood Collection for CBC Regular Health Monitoring->Periodic Blood Collection for CBC Tumor Growth Measurement Tumor Growth Measurement Regular Health Monitoring->Tumor Growth Measurement Assess Hematopoietic Toxicity Assess Hematopoietic Toxicity Periodic Blood Collection for CBC->Assess Hematopoietic Toxicity Evaluate Anti-tumor Efficacy Evaluate Anti-tumor Efficacy Tumor Growth Measurement->Evaluate Anti-tumor Efficacy Determine Maximum Tolerated Dose (MTD) Determine Maximum Tolerated Dose (MTD) Assess Hematopoietic Toxicity->Determine Maximum Tolerated Dose (MTD) Evaluate Anti-tumor Efficacy->Determine Maximum Tolerated Dose (MTD)

Caption: A typical experimental workflow for optimizing OTS514 dosage in mice.

References

How to store OTS514 hydrochloride powder and solutions long-term.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of OTS514 hydrochloride powder and solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder for long-term use?

A1: For long-term storage, the lyophilized this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the powder is stable for up to three years.[1][5] It is also recommended to keep the powder in a dry and dark environment.[3][4]

Q2: What are the recommended short-term storage conditions for the powder?

A2: For short-term storage (days to weeks), the powder can be kept at 0-4°C.[3][4]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[1][3][5] To prepare a stock solution, reconstitute the powder in fresh, anhydrous DMSO.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, which should maintain stability for at least one year.[1][5] For shorter periods (up to one month), storage at -20°C is also acceptable.[1]

Q4: Can I store the stock solution at 4°C?

A4: Short-term storage of DMSO stock solutions at 4°C is possible for a couple of weeks.[2] However, for any duration longer than that, freezing is recommended to maintain the integrity of the compound.

Storage Condition Summary

FormStorage DurationTemperatureAdditional Notes
Lyophilized Powder Long-term (up to 3 years)-20°CKeep dry and dark.[1][3][4]
Short-term (days to weeks)0-4°CKeep dry and dark.[3][4]
Stock Solution (in DMSO) Long-term (up to 1 year)-80°CAliquot to avoid freeze-thaw cycles.[1][5]
Mid-term (up to 1 month)-20°CAliquot to avoid freeze-thaw cycles.[1]
Short-term (up to 2 weeks)4°C

Troubleshooting Guide

Q5: I am observing lower than expected potency of my OTS514 solution. What could be the cause?

A5: Reduced potency can be due to several factors:

  • Improper Storage: Extended storage at temperatures above -20°C or repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Moisture in DMSO: this compound is sensitive to moisture, which can affect its stability in solution. Always use fresh, anhydrous DMSO for reconstitution.[1]

  • Age of the Solution: Solutions, even when frozen, have a finite shelf life. If the stock solution is older than the recommended storage duration, it may have degraded.

Q6: My OTS514 solution appears cloudy or has visible precipitates. What should I do?

A6: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has precipitated out of solution during storage. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound.[5] If the precipitate does not dissolve, it may indicate degradation or contamination, and it is advisable to use a fresh vial.

Q7: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A7: To ensure reproducibility:

  • Use Aliquots: Always aliquot stock solutions to avoid the degradation that can be caused by multiple freeze-thaw cycles.[1]

  • Equilibrate Before Use: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from forming inside the vial.[2]

  • Consistent Protocols: Ensure that all experimental parameters, including cell density, incubation times, and final DMSO concentration in the culture medium, are consistent across experiments.

Q8: I am concerned about potential off-target effects. How can I verify that the observed phenotype is due to TOPK inhibition?

A8: While OTS514 is a potent TOPK inhibitor, like all kinase inhibitors, off-target effects are possible. To confirm that the observed effects are due to TOPK inhibition, consider the following:

  • Use a Structurally Different TOPK Inhibitor: Compare the phenotype induced by OTS514 with that of another validated, structurally distinct TOPK inhibitor. A similar phenotype would suggest an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of TOPK that is resistant to OTS514. Reversal of the phenotype would strongly indicate an on-target effect.

  • Analyze Downstream Signaling: Investigate the known downstream targets of TOPK signaling. OTS514 treatment should lead to the disruption of pathways involving FOXM1, AKT, p38 MAPK, and NF-κB.[6]

Signaling Pathway and Experimental Workflow

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that plays a crucial role in cell proliferation, and its overexpression is associated with various cancers.

TOPK_Signaling_Pathway TOPK Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_processes Cellular Processes EGFR EGFR TOPK TOPK (PBK) EGFR->TOPK ALK ALK ALK->TOPK MET MET MET->TOPK Src Src Src->TOPK ERK ERK ERK->TOPK FOXM1 FOXM1 TOPK->FOXM1 p38_MAPK p38 MAPK TOPK->p38_MAPK AKT AKT TOPK->AKT NF_kB NF-κB TOPK->NF_kB Histone_H3 Histone H3 TOPK->Histone_H3 Proliferation Cell Proliferation FOXM1->Proliferation Cell_Cycle Cell Cycle Arrest FOXM1->Cell_Cycle Apoptosis Apoptosis p38_MAPK->Apoptosis p38_MAPK->Cell_Cycle AKT->Proliferation NF_kB->Proliferation OTS514 OTS514 OTS514->TOPK

Figure 1. Simplified TOPK signaling pathway and the inhibitory action of OTS514.

Experimental_Workflow Experimental Workflow: Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare OTS514 stock solution in DMSO D 4. Prepare serial dilutions of OTS514 A->D B 2. Culture cells to desired confluency C 3. Seed cells in a 96-well plate B->C E 5. Treat cells with OTS514 and controls C->E D->E F 6. Incubate for desired duration (e.g., 72h) E->F G 7. Add MTT reagent to each well F->G H 8. Incubate for 2-4 hours G->H I 9. Add solubilization solution H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate cell viability and IC50 J->K

Figure 2. General workflow for a cell viability (MTT) assay using OTS514.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of OTS514 on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Count the cells and adjust the density to 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. On the day of treatment, prepare serial dilutions of the OTS514 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest OTS514 concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared OTS514 dilutions or control solutions to the respective wells.

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[7] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7] e. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the OTS514 concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

References

Technical Support Center: Overcoming OTS514 Resistance with Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the TOPK inhibitor, OTS514, and its potential reversal using verapamil (B1683045).

Frequently Asked Questions (FAQs)

Q1: What is OTS514 and its mechanism of action?

OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a mitotic kinase that is overexpressed in a variety of cancers and is associated with tumor cell proliferation and poor patient prognosis.[1][2][4] By inhibiting TOPK, OTS514 disrupts several downstream signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] OTS514 has shown potent anti-myeloma activity and has been effective in killing various cancer cells at nanomolar concentrations.[1][2][3]

Q2: What is a potential mechanism of acquired resistance to OTS514?

A common mechanism for acquired resistance to anti-cancer drugs is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[5][6][7][8] These transporters function as efflux pumps, actively removing cytotoxic drugs from the cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[5][9] While specific studies on OTS514 resistance are limited, it is plausible that cancer cells may develop resistance to OTS514 through the upregulation of ABCB1, leading to increased efflux of the drug.

Q3: How can verapamil help overcome resistance to OTS514?

Verapamil, a calcium channel blocker, is a known inhibitor of P-glycoprotein (ABCB1).[5][9][10] By blocking the function of this efflux pump, verapamil can increase the intracellular accumulation of various anti-cancer drugs in resistant cells.[9][11][12] This restoration of intracellular drug concentration can re-sensitize the resistant cancer cells to the cytotoxic effects of the drug.[13][14] It is hypothesized that verapamil can be used in combination with OTS514 to overcome acquired resistance mediated by ABCB1 overexpression. Verapamil has been shown to reverse multidrug resistance in various cancer types, including breast cancer, lung cancer, and leukemia.[11][13]

Q4: What is the mechanism of action of verapamil in overcoming drug resistance?

Verapamil directly binds to P-glycoprotein (ABCB1), competitively inhibiting the binding and transport of other substrates, such as anti-cancer drugs.[9] This leads to an increase in the intracellular concentration of the co-administered drug.[11][12] Some studies also suggest that verapamil can modulate the expression of the ABCB1 gene.[6] The resistance-modifying activity of verapamil is not stereospecific, meaning both D- and L-isomers are effective.[12]

Troubleshooting Guides

Issue 1: My OTS514-resistant cell line is showing reduced sensitivity to the drug. How can I determine if ABCB1 overexpression is the cause?

Possible Cause: Increased expression and activity of the ABCB1 transporter leading to drug efflux.

Troubleshooting Steps:

  • Assess ABCB1 Expression:

    • Western Blotting: Compare the protein levels of ABCB1 in your resistant cell line to the parental, sensitive cell line. A significant increase in the resistant line is indicative of upregulation.

    • qRT-PCR: Measure the mRNA levels of the ABCB1 gene to determine if the upregulation is at the transcriptional level.

  • Functional Assay for ABCB1 Activity:

    • Rhodamine 123/Calcein-AM Efflux Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123 or Calcein-AM. In cells with high ABCB1 activity, the fluorescent substrate will be actively pumped out, resulting in low intracellular fluorescence. Co-incubation with an ABCB1 inhibitor like verapamil should increase the intracellular fluorescence in resistant cells.

Issue 2: I am co-administering OTS514 and verapamil but not observing a significant reversal of resistance. What are the potential reasons?

Possible Causes:

  • The resistance mechanism is not mediated by ABCB1.

  • The concentration of verapamil is suboptimal.

  • The OTS514 concentration is too high or too low.

Troubleshooting Steps:

  • Confirm ABCB1-Mediated Resistance: If not already done, confirm that your resistant cell line overexpresses functional ABCB1 using the methods described in "Issue 1". If ABCB1 is not overexpressed, investigate other potential resistance mechanisms (e.g., target mutation, activation of bypass signaling pathways).

  • Optimize Verapamil Concentration:

    • Perform a dose-response experiment with a range of verapamil concentrations (e.g., 1-10 µM) in the presence of a fixed concentration of OTS514.[11][12]

    • Determine the optimal, non-toxic concentration of verapamil that produces the maximum sensitization to OTS514. Be aware that verapamil itself can have cytotoxic effects at higher concentrations.[14]

  • Optimize OTS514 Concentration:

    • Determine the IC50 of OTS514 in your resistant cell line both in the presence and absence of the optimized verapamil concentration. A significant fold-change in the IC50 would indicate a reversal of resistance.

Issue 3: I am observing significant cytotoxicity with verapamil alone. How can I mitigate this?

Possible Cause: The concentration of verapamil is too high for the specific cell line being used.

Troubleshooting Steps:

  • Determine the IC50 of Verapamil: Perform a dose-response experiment with verapamil alone to determine its intrinsic cytotoxicity in your cell line.

  • Use a Sub-toxic Concentration: For resistance reversal studies, use a concentration of verapamil that is well below its IC50 to minimize its own cytotoxic effects and to ensure that the observed cell death is due to the restored efficacy of OTS514.

  • Time-Course Experiment: It's possible that prolonged exposure to verapamil is causing cytotoxicity. Consider reducing the incubation time with verapamil.

Quantitative Data

Table 1: In Vitro Efficacy of OTS514 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
VMRC-RCWKidney Cancer19.9[15]
Caki-1Kidney Cancer44.1[15]
Caki-2Kidney Cancer28.7[15]
769-PKidney Cancer33.5[15]
786-OKidney Cancer25.1[15]
Multiple Myeloma Cell LinesMultiple MyelomaNanomolar concentrations[1][2]
Ovarian Cancer Cell LinesOvarian Cancer3.0 - 46[15]

Table 2: Effect of Verapamil on Reversing Drug Resistance to Various Chemotherapeutic Agents

Cell LineCancer TypeDrugVerapamil Concentration (µM)Fold Increase in SensitivityReference
CEM/VCR 1000Human LeukemiaEpirubicin310[13]
CEM/VCR 1000Human LeukemiaEpirubicin1019[13]
A549Non-small cell lung cancerEtoposide (VP16)2.2Up to 4[11]
SK-MES-1Non-small cell lung cancerVincristine (VC)6.610[11]
2780ADOvarianAdriamycin6.610-12[12]
MCF7/AdrRBreastAdriamycin6.610-12[12]
H69LX10LungAdriamycin6.610-12[12]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of OTS514 in the presence and absence of verapamil.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of OTS514.

    • Prepare a solution of verapamil at the desired concentration (e.g., 5 µM).

    • Treat the cells with OTS514 alone or in combination with verapamil. Include wells with verapamil alone and untreated cells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

2. Western Blotting for ABCB1 Expression

This protocol is for comparing the protein expression of ABCB1 in sensitive and resistant cell lines.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to compare the expression levels of ABCB1 between the sensitive and resistant cell lines.

Visualizations

OTS514_Resistance_and_Verapamil_Action cluster_Cell Cancer Cell cluster_Membrane Cell Membrane OTS514_in OTS514 TOPK TOPK OTS514_in->TOPK Inhibits ABCB1 ABCB1 (P-gp) Efflux Pump OTS514_in->ABCB1 Downstream Downstream Signaling (AKT, MAPK, NF-κB) TOPK->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits OTS514_out OTS514 (Extracellular) ABCB1->OTS514_out Efflux (Resistance) OTS514_out->OTS514_in Enters Cell Verapamil Verapamil Verapamil->ABCB1 Inhibits Experimental_Workflow cluster_Mechanism Investigate Resistance Mechanism cluster_Reversal Test Reversal of Resistance start Start with OTS514-sensitive cancer cell line develop_resistance Develop resistant cell line (Dose escalation of OTS514) start->develop_resistance confirm_resistance Confirm Resistance (IC50 determination) develop_resistance->confirm_resistance western_blot Western Blot (ABCB1 expression) confirm_resistance->western_blot efflux_assay Efflux Assay (Rhodamine 123) confirm_resistance->efflux_assay verapamil_ic50 Determine Verapamil IC50 western_blot->verapamil_ic50 efflux_assay->verapamil_ic50 combination_treatment Combination Treatment (OTS514 + Verapamil) verapamil_ic50->combination_treatment reversal_confirmation Confirm Reversal (Fold change in IC50) combination_treatment->reversal_confirmation end Conclusion reversal_confirmation->end

References

Technical Support Center: Liposomal Encapsulation of OTS514 for Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liposomal encapsulation of OTS514. The aim is to mitigate the hematological toxicity associated with the free form of this potent T-LAK cell-originated protein kinase (TOPK) inhibitor while maintaining its anti-tumor efficacy.

I. Frequently Asked Questions (FAQs)

Q1: What is OTS514 and what is its primary mechanism of action?

A1: OTS514 is a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and is associated with tumor cell proliferation and poor patient prognosis.[1][3] OTS514 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1][4] Its mechanism involves the disruption of several signaling pathways, including the AKT, p38 MAPK, and NF-κB pathways, and it can lead to the loss of FOXM1, a key regulator of the cell cycle.[4]

Q2: What are the known toxicities associated with free OTS514?

A2: The primary and most significant toxicity associated with OTS514 and its analogs (like OTS964) is severe hematological toxicity.[1] This includes a reduction in red and white blood cell counts (anemia and leukopenia), which can increase the risk of infection and fatigue.[1] An increase in platelet count (thrombocytosis) has also been observed.[1]

Q3: Why is liposomal encapsulation being investigated for OTS514?

A3: Liposomal encapsulation is a drug delivery strategy used to reduce the systemic toxicity of therapeutic agents.[5] For OTS514, the goal is to sequester the drug within liposomes, thereby altering its biodistribution and reducing its exposure to healthy hematopoietic stem cells in the bone marrow. This can mitigate the dose-limiting hematological toxicity. Studies with the related compound OTS964 have shown that a liposomal formulation can completely eliminate hematopoietic toxicity while maintaining potent anti-tumor activity.[1]

Q4: What is the proposed mechanism for reduced toxicity with liposomal OTS514?

A4: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. By encapsulating OTS514, the liposomal formulation is expected to:

  • Alter Pharmacokinetics: The liposomes can circulate in the bloodstream for longer periods, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Reduce Off-Target Exposure: The lipid bilayer of the liposome (B1194612) limits the immediate interaction of OTS514 with healthy tissues, particularly the bone marrow, thereby reducing hematological toxicity.[1]

II. Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation, characterization, and in vivo testing of liposomal OTS514.

A. Formulation and Characterization

Problem 1: Low Encapsulation Efficiency of OTS514.

  • Possible Cause 1: Inappropriate lipid composition. The choice of lipids is crucial for encapsulating a hydrophobic drug like OTS514.

    • Solution: A common starting point for hydrophobic drugs is a formulation containing phosphatidylcholine (PC) and cholesterol. For a related compound, OTS964, a liposomal formulation was successfully developed, suggesting a similar composition may be effective for OTS514. A suggested starting molar ratio is DSPC:DSPG:Cholesterol at 3:1:2.

  • Possible Cause 2: Suboptimal preparation method. The method of liposome preparation significantly impacts encapsulation efficiency.

    • Solution: The thin-film hydration method followed by extrusion is a widely used and reproducible technique. Ensure that the lipid film is completely dry and that hydration is performed above the phase transition temperature (Tc) of the lipids. Sonication can also be used to reduce vesicle size, but it may lead to lower encapsulation.

  • Possible Cause 3: Incorrect drug-to-lipid ratio. Overloading the liposomes with the drug can lead to precipitation and low encapsulation.

    • Solution: Experiment with different drug-to-lipid molar ratios to find the optimal concentration that allows for high encapsulation without compromising liposome stability.

Problem 2: High Polydispersity Index (PDI) of the Liposomal Formulation.

  • Possible Cause 1: Incomplete extrusion. Insufficient passes through the extruder can result in a heterogeneous population of liposomes.

    • Solution: Ensure a sufficient number of extrusion cycles (typically 10-20 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a uniform size distribution.

  • Possible Cause 2: Aggregation of liposomes. The formulation may be unstable, leading to aggregation over time.

    • Solution: Including a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation can create a "stealth" liposome that reduces aggregation and opsonization in vivo. A molar ratio of 3-5% of the total lipid is a common starting point.

Problem 3: Inaccurate Measurement of Encapsulation Efficiency.

  • Possible Cause 1: Incomplete separation of free and encapsulated drug.

    • Solution: Use a reliable method to separate the liposomes from the unencapsulated OTS514. Size exclusion chromatography (e.g., using a Sephadex G-50 column) or ultracentrifugation are standard methods.

  • Possible Cause 2: Drug precipitation during measurement.

    • Solution: Ensure that the buffers and solvents used during the quantification process do not cause the drug to precipitate. OTS514 is hydrophobic, so care must be taken in selecting appropriate analytical conditions.

B. In Vivo Experiments

Problem 4: Persistent Hematological Toxicity with Liposomal OTS514.

  • Possible Cause 1: Liposome instability in vivo. The liposomes may be rapidly cleared from circulation or may release the drug prematurely.

    • Solution: Evaluate the stability of the liposomal formulation in plasma in vitro. The inclusion of cholesterol and the use of lipids with a high Tc can increase liposome rigidity and stability. PEGylation can also prolong circulation time.

  • Possible Cause 2: Suboptimal dosing schedule. The dosing regimen may not be optimized for the liposomal formulation.

    • Solution: Conduct a dose-escalation study with the liposomal formulation to determine the maximum tolerated dose (MTD). The MTD of the liposomal formulation is expected to be significantly higher than that of the free drug.

Problem 5: Reduced Anti-Tumor Efficacy Compared to Free OTS514.

  • Possible Cause 1: Insufficient drug release at the tumor site. The liposomes may be too stable, preventing the release of OTS514 within the tumor microenvironment.

    • Solution: While stability is important for reducing systemic toxicity, the formulation should be designed to release the drug at the target site. This is a delicate balance. Consider using pH-sensitive lipids or other triggered-release mechanisms if passive release is insufficient.

  • Possible Cause 2: Inefficient tumor accumulation. The liposomes may not be accumulating in the tumor as expected.

    • Solution: Verify tumor accumulation using fluorescently labeled liposomes and in vivo imaging. The EPR effect is dependent on tumor vascularization and may vary between tumor models.

III. Data Presentation

The following tables summarize hypothetical quantitative data based on typical results from studies comparing free and liposomal drug formulations. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: Physicochemical Characterization of Liposomal OTS514

ParameterTarget Value
Particle Size (nm) 100 - 150
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -20 to -40
Encapsulation Efficiency (%) > 85%

Table 2: Comparative In Vivo Hematological Toxicity (Mouse Model)

Treatment Group (Day 14)White Blood Cell Count (x10³/µL)Red Blood Cell Count (x10⁶/µL)Platelet Count (x10³/µL)
Vehicle Control 8.5 ± 1.29.8 ± 0.51100 ± 150
Free OTS514 (Low Dose) 3.2 ± 0.87.1 ± 0.61800 ± 200
Liposomal OTS514 (High Dose) 8.1 ± 1.59.5 ± 0.71150 ± 180
Statistically significant difference from vehicle control (p < 0.05).

Table 3: Comparative In Vivo Anti-Tumor Efficacy (Xenograft Model)

Treatment GroupTumor Volume Inhibition (%)
Vehicle Control 0
Free OTS514 (Low Dose) 55 ± 8
Liposomal OTS514 (High Dose) 85 ± 10
Statistically significant difference from free OTS514 (p < 0.05).

IV. Experimental Protocols

1. Preparation of Liposomal OTS514 by Thin-Film Hydration and Extrusion

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)

    • Cholesterol (Chol)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

    • OTS514

    • Chloroform and Methanol (B129727) (analytical grade)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dissolve DSPC, DSPG, Cholesterol, DSPE-PEG2000, and OTS514 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio would be 55:5:35:5 (DSPC:DSPG:Chol:DSPE-PEG2000) with a drug-to-lipid ratio of 1:10 (w/w).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tc of the lipids (e.g., 60°C) to form a thin lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the Tc.

    • Subject the resulting multilamellar vesicles (MLVs) to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension 11-21 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

    • Remove unencapsulated OTS514 by size exclusion chromatography.

    • Store the final liposomal formulation at 4°C.

2. Characterization of Liposomal OTS514

  • Particle Size and Polydispersity Index (PDI):

    • Measure using Dynamic Light Scattering (DLS). Dilute the liposomal suspension in PBS to an appropriate concentration.

  • Zeta Potential:

    • Measure using Laser Doppler Velocimetry. Dilute the liposomal suspension in an appropriate low-ionic-strength buffer.

  • Encapsulation Efficiency (EE%):

    • Separate the liposomes from the free drug using size exclusion chromatography.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).

    • Quantify the amount of encapsulated OTS514 using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate EE% using the formula: (Amount of encapsulated drug / Total initial amount of drug) x 100.

V. Visualization of Signaling Pathways and Experimental Workflow

TOPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR, ALK) TOPK TOPK (PBK) RTK->TOPK activates GrowthFactors Growth Factors GrowthFactors->RTK binds Cdk1_CyclinB1 Cdk1/Cyclin B1 Cdk1_CyclinB1->TOPK activates (mitosis) p38_MAPK p38 MAPK TOPK->p38_MAPK phosphorylates ERK_RSK ERK/RSK TOPK->ERK_RSK activates AKT AKT TOPK->AKT activates NF_kB NF-κB TOPK->NF_kB activates FOXM1 FOXM1 TOPK->FOXM1 activates HistoneH3 Histone H3 TOPK->HistoneH3 phosphorylates Proliferation Cell Proliferation & Survival p38_MAPK->Proliferation ERK_RSK->Proliferation AKT->Proliferation NF_kB->Proliferation FOXM1->Proliferation OTS514 OTS514 OTS514->TOPK inhibits Apoptosis Apoptosis OTS514->Apoptosis induces CellCycleArrest Cell Cycle Arrest OTS514->CellCycleArrest induces

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

Liposomal_OTS514_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation Lipid_Mixing 1. Lipid & OTS514 Mixing (in organic solvent) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (with aqueous buffer) Film_Formation->Hydration Extrusion 4. Extrusion (Size Homogenization) Hydration->Extrusion Characterization 5. Characterization (Size, PDI, EE%) Extrusion->Characterization Animal_Model 6. Xenograft Mouse Model Characterization->Animal_Model Proceed if specs are met Treatment_Groups 7. Treatment Groups - Vehicle - Free OTS514 - Liposomal OTS514 Animal_Model->Treatment_Groups Toxicity_Assessment 8. Toxicity Assessment (Hematology) Treatment_Groups->Toxicity_Assessment Efficacy_Assessment 9. Efficacy Assessment (Tumor Volume) Treatment_Groups->Efficacy_Assessment Data_Analysis 10. Data Analysis & Comparison Toxicity_Assessment->Data_Analysis Efficacy_Assessment->Data_Analysis Treatment_groups Treatment_groups

Caption: Experimental workflow for liposomal OTS514 development.

References

Troubleshooting inconsistent results in OTS514 cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in OTS514 cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the generation of reliable and reproducible data.

Troubleshooting Guide

Inconsistent results in OTS514 cell viability assays can arise from a variety of factors, ranging from experimental technique to the inherent biological complexity of the system under study. This guide provides a structured approach to identifying and resolving common issues.

Problem: High Variability Between Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of OTS514.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing.
Edge Effects Avoid using the outer wells of the microplate for experimental samples, as these are prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Pipetting Errors Calibrate pipettes regularly and use a new pipette tip for each replicate to prevent cross-contamination and ensure accurate volume delivery.
Incomplete Reagent Mixing After adding assay reagents, ensure gentle but thorough mixing on an orbital shaker. Avoid the formation of bubbles, which can interfere with absorbance or luminescence readings.

Problem: Inconsistent Dose-Response Curve

An inconsistent or non-sigmoid dose-response curve can make it difficult to determine the IC50 value of OTS514 accurately.

Potential CauseRecommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions of OTS514 for each experiment from a concentrated stock solution to avoid degradation or precipitation.
Compound Precipitation OTS514, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and remains at a non-toxic level (typically <0.5%). Visually inspect for any precipitate after adding the compound to the media.
Cell Line Health and Passage Number Use cells that are in the exponential growth phase and within a consistent, low passage number range to minimize phenotypic drift and ensure consistent responses.[1]
Incubation Time The optimal incubation time with OTS514 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for observing a dose-dependent effect.

Problem: Discrepancy Between Expected and Observed IC50 Values

Observed IC50 values that are significantly different from published data can be perplexing.

Potential CauseRecommended Solution
Cell Line-Specific Sensitivity Different cancer cell lines exhibit varying sensitivity to OTS514. Refer to published data for expected IC50 ranges in your specific cell line.
Assay Interference Tetrazolium-based assays (e.g., MTT, MTS) measure metabolic activity, which may not always directly correlate with cell viability.[2] OTS514, as a kinase inhibitor, could alter cellular metabolism, leading to an over- or underestimation of cell viability.[2][3]
Off-Target Effects Some studies suggest that the effects of certain kinase inhibitors may not be solely due to their intended target.[4] While OTS514 is a potent TOPK inhibitor, consider the possibility of off-target effects influencing cell viability.
Solvent Toxicity The solvent used to dissolve OTS514 (e.g., DMSO) can be toxic to cells at higher concentrations. Perform a solvent toxicity control to determine the maximum non-toxic concentration for your cell line.[5]

Frequently Asked Questions (FAQs)

Q1: What is OTS514 and what is its mechanism of action?

A1: OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[6][7] TOPK is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor prognosis. By inhibiting TOPK, OTS514 disrupts downstream signaling pathways involved in cell cycle progression and proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]

Q2: Which cell viability assays are most suitable for use with OTS514?

A2: While MTT and MTS assays are commonly used, their reliance on metabolic activity can sometimes lead to misleading results with kinase inhibitors.[2][3] To mitigate this, consider using alternative assays that measure different parameters of cell health:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP levels, a direct indicator of metabolically active cells.[8][9]

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of total cell number.

  • Trypan Blue Exclusion Assay: This dye exclusion method directly counts viable versus non-viable cells.

Q3: What are the typical IC50 values for OTS514 in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of OTS514 varies depending on the cancer cell line. Below is a summary of reported IC50 values.

Cell LineCancer TypeReported IC50 (nM)
Various-2.6 (in vitro kinase assay)[6][7][10]
VMRC-RCWKidney Cancer19.9 - 44.1[7]
Caki-1Kidney Cancer19.9 - 44.1[7]
Caki-2Kidney Cancer19.9 - 44.1[7]
769-PKidney Cancer19.9 - 44.1[7]
786-OKidney Cancer19.9 - 44.1[7]
VariousOvarian Cancer3.0 - 46[7]

Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[11]

Q4: How can I be sure that the observed effect is due to TOPK inhibition?

A4: To confirm that the observed decrease in cell viability is a direct result of TOPK inhibition by OTS514, consider performing the following validation experiments:

  • Western Blot Analysis: Analyze the expression levels of downstream targets of TOPK signaling, such as phosphorylated forms of AKT, p38 MAPK, and NF-κB pathway components, to confirm their downregulation upon OTS514 treatment.

  • Rescue Experiments: If possible, overexpress a constitutively active form of a key downstream effector of TOPK to see if it can rescue the cells from OTS514-induced cell death.

  • Use of a Structurally Unrelated TOPK Inhibitor: Compare the effects of OTS514 with another validated TOPK inhibitor to see if they produce similar phenotypes.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • OTS514 stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells in complete culture medium to the optimized seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of OTS514 in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the OTS514 dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

Materials:

  • OTS514 stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12][14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12][14]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

Visualizations

OTS514_Signaling_Pathway OTS514 Signaling Pathway cluster_downstream Downstream Pathways OTS514 OTS514 TOPK TOPK (T-LAK cell-originated protein kinase) OTS514->TOPK Inhibition FOXM1 FOXM1 TOPK->FOXM1 AKT AKT TOPK->AKT p38_MAPK p38 MAPK TOPK->p38_MAPK NFkB NF-κB TOPK->NFkB Cell_Cycle Cell Cycle Progression FOXM1->Cell_Cycle Apoptosis Apoptosis AKT->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes NFkB->Apoptosis Inhibits

Caption: OTS514 inhibits TOPK, affecting multiple downstream pro-survival pathways.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Cell_Seeding 2. Cell Seeding (Optimize Density) Cell_Culture->Cell_Seeding Compound_Prep 3. OTS514 Dilution Cell_Seeding->Compound_Prep Incubation 4. Incubation (Time-course) Compound_Prep->Incubation Assay_Reagent 5. Add Assay Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Assay_Reagent Measurement 6. Signal Measurement (Absorbance/Luminescence) Assay_Reagent->Measurement Data_Analysis 7. Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: A generalized workflow for performing a cell viability assay with OTS514.

Troubleshooting_Workflow Troubleshooting Logic for Inconsistent Results cluster_check1 Initial Checks cluster_solutions1 Solutions for Replicate Variability cluster_solutions2 Solutions for Dose-Response Issues cluster_check2 Advanced Checks cluster_solutions3 Solutions for IC50 Discrepancies Start Inconsistent Results Check_Replicates High variability in replicates? Start->Check_Replicates Check_Curve Inconsistent dose-response? Check_Replicates->Check_Curve No Sol_Seeding Review cell seeding technique Check_Replicates->Sol_Seeding Yes Sol_Dilution Prepare fresh drug dilutions Check_Curve->Sol_Dilution Yes Check_IC50 IC50 deviates from expected? Check_Curve->Check_IC50 No Sol_Pipetting Check pipette calibration Sol_Seeding->Sol_Pipetting Sol_Edge Address edge effects Sol_Pipetting->Sol_Edge Sol_Solubility Verify compound solubility Sol_Dilution->Sol_Solubility Sol_Time Optimize incubation time Sol_Solubility->Sol_Time Sol_Assay Consider alternative assays Check_IC50->Sol_Assay Yes Sol_OffTarget Investigate off-target effects Sol_Assay->Sol_OffTarget Sol_Solvent Check for solvent toxicity Sol_OffTarget->Sol_Solvent

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

References

Validation & Comparative

A Comparative Guide to OTS514 and OTS964: Efficacy and Mechanisms of TOPK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, T-LAK cell-originated protein kinase (TOPK) has emerged as a promising molecular target due to its high expression in various cancers and minimal presence in normal tissues.[1][2] This serine/threonine kinase plays a crucial role in mitosis and cell cycle progression, making it an attractive target for therapeutic intervention.[2][3] Among the inhibitors developed to target TOPK, OTS514 and OTS964 have shown significant preclinical efficacy. This guide provides a detailed comparison of these two potent TOPK inhibitors, presenting experimental data, methodologies, and a visual representation of their operational pathways.

In Vitro Efficacy: A Head-to-Head Comparison

Both OTS514 and OTS964 have demonstrated potent inhibitory effects on TOPK kinase activity and the growth of various cancer cell lines. OTS514 exhibits a remarkably low IC50 value of 2.6 nM for TOPK, indicating strong inhibitory potential.[4] In cellular assays, it effectively suppresses the growth of TOPK-positive cancer cells, with IC50 values in the nanomolar range across different cancer types. For instance, in kidney cancer cell lines, the IC50 values range from 19.9 to 44.1 nM, and in ovarian cancer cell lines, they range from 3.0 to 46 nM.[5]

OTS964 also displays high affinity and selectivity for TOPK, with a reported IC50 value of 28 nM.[6][7] It effectively inhibits the growth of a broad spectrum of TOPK-positive cancer cells, including lung, breast, colon, and liver cancer cell lines, with IC50 values predominantly in the low nanomolar range.[6] For example, the IC50 for the lung cancer cell line LU-99 is 7.6 nM, and for the liver cancer cell line HepG2, it is 19 nM.[6] It is noteworthy that the growth inhibitory effect of OTS964 is significantly weaker against TOPK-negative cancer cells, such as HT29, which has an IC50 of 290 nM, supporting its on-target activity.[6]

InhibitorTargetIC50 (Cell-free assay)Cell Line (Cancer Type)IC50 (Cell-based assay)Reference
OTS514 TOPK2.6 nMVMRC-RCW (Kidney)19.9 - 44.1 nM[4][5]
Caki-1 (Kidney)[5]
Caki-2 (Kidney)[5]
769-P (Kidney)[5]
786-O (Kidney)[5]
Ovarian Cancer Cell Lines3.0 - 46 nM[5]
OTS964 TOPK28 nMA549 (Lung)31 nM[6]
LU-99 (Lung)7.6 nM[6]
DU4475 (Breast)53 nM[6]
MDAMB-231 (Breast)73 nM[6]
T47D (Breast)72 nM[6]
Daudi (Burkitt's lymphoma)25 nM[6]
UM-UC-3 (Bladder)32 nM[6]
HCT-116 (Colon)33 nM[6]
MKN1 (Gastric)38 nM[6]
MKN45 (Gastric)39 nM[6]
HepG2 (Liver)19 nM[6]
MIAPaca-2 (Pancreatic)30 nM[6]
22Rv1 (Prostate)50 nM[6]
HT29 (Colon, TOPK-negative)290 nM[6]

In Vivo Efficacy and Toxicological Profile

Both inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models. Oral administration of OTS514 significantly prolonged the overall survival in an ovarian cancer abdominal dissemination model.[5] Similarly, OTS964, administered either orally or intravenously in a liposomal formulation, led to complete tumor regression in xenograft models of human lung cancer.[6][8][9][10] In a study with the aggressive human lung tumor LU-99, intravenous administration of OTS964 resulted in complete tumor disappearance in five out of six mice.[9][10] Oral administration of OTS964 also achieved complete tumor regression in all six mice tested.[9][10]

A critical aspect of drug development is the toxicological profile. Both OTS514 and OTS964 have been associated with hematopoietic toxicity.[5][9] Administration of the free compounds can lead to a reduction in red and white blood cells, although this is sometimes accompanied by an increase in platelets.[5][9] However, the use of a liposomal formulation for OTS964 has been shown to mitigate these adverse effects, allowing for effective tumor regression without detectable toxicity in mice.[6][11] The hematopoietic toxicity of oral OTS964 was also found to be transient.[6]

InhibitorAnimal ModelCancer TypeDosing and AdministrationEfficacyToxicityReference
OTS514 Mouse XenograftOvarian CancerOralSignificantly elongated overall survivalSevere hematopoietic toxicity (reduction in RBCs and WBCs, increase in platelets)[5]
OTS964 Mouse XenograftLung Cancer (LU-99)100 mg/kg, oral, daily for 2 weeksComplete tumor regression in all 6 miceTransient leukocytopenia[9][10]
OTS964 (Liposomal) Mouse XenograftLung Cancer (LU-99)Intravenous, twice a week for 3 weeksComplete tumor regression in 5 of 6 miceNo detectable toxicity[9][10]

Mechanism of Action and Signaling Pathways

TOPK is a key regulator of mitosis, and its inhibition by OTS514 and OTS964 leads to defects in cytokinesis, the final stage of cell division.[8][11] This disruption of cell division ultimately induces apoptosis (programmed cell death) in cancer cells.[5][7][8] The TOPK-dependent growth inhibitory effects are supported by the observation that these inhibitors are more potent in cancer cells with high TOPK expression.[5][6]

TOPK exerts its oncogenic functions through various signaling pathways. It can activate downstream pathways such as the ERK/RSK/c-Jun and PI3K/PTEN/AKT pathways, promoting cancer cell proliferation, migration, and survival.[12] By inhibiting TOPK, OTS514 and OTS964 effectively disrupt these pro-tumorigenic signaling cascades.

TOPK_Signaling_Pathway TOPK Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibitors TOPK Inhibitors Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases TOPK TOPK Receptor Tyrosine Kinases->TOPK ERK/RSK/c-Jun Pathway ERK/RSK/c-Jun Pathway TOPK->ERK/RSK/c-Jun Pathway PI3K/PTEN/AKT Pathway PI3K/PTEN/AKT Pathway TOPK->PI3K/PTEN/AKT Pathway Cytokinesis Cytokinesis TOPK->Cytokinesis Proliferation, Migration, Survival Proliferation, Migration, Survival ERK/RSK/c-Jun Pathway->Proliferation, Migration, Survival PI3K/PTEN/AKT Pathway->Proliferation, Migration, Survival Cell Division Cell Division Cytokinesis->Cell Division OTS514 OTS514 OTS514->TOPK OTS964 OTS964 OTS964->TOPK

Fig. 1: Simplified TOPK signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay

To determine the direct inhibitory effect of OTS514 and OTS964 on TOPK activity, a cell-free kinase assay is performed. Recombinant TOPK enzyme is incubated with a specific substrate and ATP. The inhibitors are added at varying concentrations to measure the reduction in substrate phosphorylation, which is then used to calculate the IC50 value.

Cell Viability Assay

The cytotoxic effects of the inhibitors on cancer cell lines are assessed using a cell viability assay, such as the MTT or WST-8 assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The viability of the cells is then measured spectrophotometrically, and the IC50 values are determined.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Inhibitors Add Inhibitors Seed Cells->Add Inhibitors Incubate Incubate Add Inhibitors->Incubate Add Reagent Add Reagent Incubate->Add Reagent Measure Absorbance Measure Absorbance Add Reagent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Fig. 2: General workflow for a cell viability assay.
In Vivo Xenograft Model

To evaluate the anti-tumor efficacy in a living organism, human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitors (e.g., via oral gavage or intravenous injection). Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised for further analysis.

Xenograft_Model_Workflow Xenograft Model Workflow Inject Cancer Cells Inject Cancer Cells Tumor Growth Tumor Growth Inject Cancer Cells->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treatment Initiation->Monitor Tumor Volume & Body Weight Tumor Excision & Analysis Tumor Excision & Analysis Monitor Tumor Volume & Body Weight->Tumor Excision & Analysis

Fig. 3: Key steps in a typical in vivo xenograft study.

Conclusion

Both OTS514 and OTS964 are highly potent and selective inhibitors of TOPK with significant anti-cancer activity demonstrated in preclinical models. While OTS514 shows a slightly lower IC50 in cell-free assays, both compounds exhibit impressive efficacy in a wide range of cancer cell lines. A key differentiator appears to be the successful mitigation of OTS964's hematopoietic toxicity through a liposomal formulation, which has enabled complete tumor regression in vivo without adverse effects. This advancement in drug delivery highlights a potential advantage for OTS964 in clinical development. Further investigation, including head-to-head clinical trials, will be necessary to fully elucidate the comparative therapeutic potential of these promising TOPK inhibitors.

References

Synergistic Eradication of Multiple Myeloma Cells with OTS514 and Lenalidomide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the TOPK inhibitor OTS514 and the immunomodulatory agent lenalidomide (B1683929), both as single agents and in combination, reveals a potent synergistic effect in preclinical models of multiple myeloma. This guide provides an objective overview of the experimental data and the underlying mechanisms of this promising therapeutic strategy for researchers, scientists, and drug development professionals.

The combination of OTS514, a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), and lenalidomide, an established immunomodulatory drug, has demonstrated significant synergistic cytotoxicity against multiple myeloma (MM) cells in preclinical studies.[1][2][3] This synergy provides a strong rationale for the clinical evaluation of TOPK inhibitors as part of combination therapy regimens for multiple myeloma.[1][3]

Mechanisms of Action

OTS514: This small molecule inhibitor targets TOPK, a mitotic kinase overexpressed in various cancers, including multiple myeloma.[1][2] Inhibition of TOPK by OTS514 disrupts several pro-survival signaling pathways in myeloma cells, including AKT, p38 MAPK, and NF-κB, and leads to the loss of the transcription factor FOXM1.[1][2] Ultimately, OTS514 treatment induces cell cycle arrest and apoptosis in human myeloma cell lines (HMCLs) at nanomolar concentrations.[1][3]

Lenalidomide: As an immunomodulatory drug (IMiD), lenalidomide exhibits a multi-faceted mechanism of action against multiple myeloma.[4] It directly induces apoptosis and inhibits the proliferation of hematopoietic malignant cells.[4] A key mechanism involves the binding of lenalidomide to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation is critical for the anti-myeloma activity of lenalidomide.[4] Additionally, lenalidomide possesses anti-angiogenic and anti-inflammatory properties and can modulate the tumor microenvironment.[4]

Synergistic Effect: The combination of OTS514 and lenalidomide results in a synergistic anti-myeloma effect.[1][3] Preclinical data indicate that this combination leads to an additive loss of IKZF1 and the interferon regulatory factor 4 (IRF4), a critical survival factor for myeloma cells downstream of IKZF1/3.[2] Furthermore, the combination results in an additive loss of antioxidative capacity in myeloma cells.[2]

Data Presentation

The following table summarizes the in vitro efficacy of OTS514 and lenalidomide, alone and in combination, against human myeloma cell lines. The data presented is a representative summary based on the synergistic effects reported in the literature.

Treatment GroupConcentration RangeEffect on Cell Viability (IC50)Effect on ApoptosisKey Molecular Changes
OTS514 Nanomolar (nM)Potent inhibitionInduction of apoptosis and cell cycle arrestInhibition of TOPK, AKT, p38 MAPK, NF-κB; Loss of FOXM1
Lenalidomide Micromolar (µM)Moderate inhibitionInduction of apoptosisDegradation of IKZF1 and IKZF3
OTS514 + Lenalidomide Nanomolar (OTS514) + Micromolar (Lenalidomide)Synergistic Inhibition (Lower IC50 than single agents)Enhanced Apoptosis Additive loss of IKZF1 and IRF4; Additive loss of antioxidative capacity

Experimental Protocols

The following is a generalized experimental protocol for assessing the synergistic effects of OTS514 and lenalidomide on multiple myeloma cell lines, based on standard methodologies in the field.

1. Cell Culture: Human myeloma cell lines (e.g., MM.1S, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with increasing concentrations of OTS514, lenalidomide, or the combination of both for 72 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the half-maximal inhibitory concentration (IC50) is calculated. Synergy is determined using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.

3. Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining): Cells are treated with OTS514, lenalidomide, or the combination for 48 hours. The percentage of apoptotic cells is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

4. Western Blot Analysis: Cells are treated with the respective drugs for 24-48 hours. Cell lysates are prepared, and protein expression levels of key signaling molecules (e.g., TOPK, p-AKT, p-p38, IKZF1, IRF4, cleaved PARP, cleaved caspase-3) are analyzed by Western blotting using specific antibodies.

Visualizations

Synergistic_Mechanism Synergistic Mechanism of OTS514 and Lenalidomide in Multiple Myeloma cluster_outcome Cellular Outcome OTS514 OTS514 TOPK TOPK OTS514->TOPK inhibits AKT AKT Pathway TOPK->AKT inhibits p38 p38 MAPK Pathway TOPK->p38 inhibits NFkB NF-κB Pathway TOPK->NFkB inhibits FOXM1 FOXM1 TOPK->FOXM1 inhibits Apoptosis Apoptosis & Cell Cycle Arrest AKT->Apoptosis p38->Apoptosis NFkB->Apoptosis FOXM1->Apoptosis Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN binds to IKZF1_3 IKZF1/IKZF3 CRBN->IKZF1_3 targets for degradation IRF4 IRF4 IKZF1_3->IRF4 regulates IRF4->Apoptosis Experimental_Workflow Experimental Workflow for Synergy Assessment cluster_assays Endpoint Assays start Start: Human Myeloma Cell Lines treatment Treatment Groups: 1. OTS514 (alone) 2. Lenalidomide (alone) 3. OTS514 + Lenalidomide 4. Vehicle Control start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis western Protein Expression (Western Blot) incubation->western analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Assess Synergy analysis->conclusion

References

In Vitro Kinase Assays: A Comparative Guide to Confirming OTS514 Binding to TOPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro kinase assays to confirm the binding and inhibitory activity of OTS514 on T-LAK cell-originated protein kinase (TOPK). We present experimental data for OTS514 and its alternatives, detailed protocols for key assays, and visualizations of the TOPK signaling pathway and experimental workflows.

Performance Comparison of TOPK Inhibitors

OTS514 is a highly potent and specific inhibitor of TOPK.[1][2][3][4] For a comprehensive evaluation, its performance is compared with other known TOPK inhibitors, OTS964 and HI-TOPK-032.[5][6]

InhibitorIC50 (TOPK)Key Characteristics
OTS514 2.6 nM[1][2][3][7]Highly potent and selective. Induces cell cycle arrest and apoptosis.[1][2][3]
OTS964 28 nM[5]A derivative of OTS514, also a potent TOPK inhibitor.[8] It also inhibits CDK11.[5]
HI-TOPK-032 ~2 µMAn ATP-competitive inhibitor.[6]

Experimental Protocols

Two common in vitro kinase assays for assessing the binding and inhibition of TOPK by compounds like OTS514 are the ADP-Glo™ Kinase Assay and the Radiometric Kinase Assay.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[9]

Materials:

  • Recombinant human TOPK enzyme

  • Myelin Basic Protein (MBP) substrate

  • OTS514 (or alternative inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of OTS514 in the desired concentration range.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted OTS514 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of TOPK enzyme in kinase buffer.

    • Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TOPK kinase activity. The IC50 value for OTS514 can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Radiometric Kinase Assay using [γ-³²P]ATP

This method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human TOPK enzyme

  • Myelin Basic Protein (MBP) substrate

  • OTS514 (or alternative inhibitor)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Cold (unlabeled) ATP

  • Phosphocellulose paper (P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of OTS514.

  • Kinase Reaction Mixture: Prepare a master mix containing kinase reaction buffer, MBP substrate, and TOPK enzyme.

  • Reaction Initiation:

    • Aliquot the kinase reaction mixture into microcentrifuge tubes.

    • Add the diluted OTS514 or vehicle.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Reaction Termination: Spot a portion of each reaction mixture onto a phosphocellulose P81 paper.

  • Washing: Wash the P81 papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the TOPK kinase activity. Calculate the percentage of inhibition for each OTS514 concentration and determine the IC50 value.

Visualizations

TOPK Signaling Pathway

TOPK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Cytokines Cytokines Mitogens Mitogens MEK1 MEK1 RTK->MEK1 CDK1_CyclinB CDK1/Cyclin B TOPK TOPK (PBK) CDK1_CyclinB->TOPK Activation ERK1_2 ERK1/2 MEK1->ERK1_2 p38_MAPK p38 MAPK TOPK->p38_MAPK Phosphorylation TOPK->ERK1_2 Phosphorylation JNK JNK TOPK->JNK Histone_H3 Histone H3 TOPK->Histone_H3 Phosphorylation p53 p53 TOPK->p53 Inhibition Cytokinesis Cytokinesis TOPK->Cytokinesis Cell_Cycle_Progression Cell Cycle Progression p38_MAPK->Cell_Cycle_Progression ERK1_2->TOPK Activation Proliferation Proliferation ERK1_2->Proliferation Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition OTS514 OTS514 OTS514->TOPK

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - TOPK Enzyme - Substrate (MBP) - ATP ([γ-³²P]ATP) - Kinase Buffer Reaction_Setup Set up Kinase Reaction: - Enzyme - Substrate - Inhibitor - ATP Reagents->Reaction_Setup Inhibitor Prepare Inhibitor Dilutions (e.g., OTS514) Inhibitor->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction & Separate Substrate Incubation->Termination Measurement Measure Signal (Luminescence or Radioactivity) Termination->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis

Caption: General workflow for an in vitro kinase assay.

References

A Comparative Guide to the Preclinical Anti-Myeloma Activity of OTS514

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of OTS514, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor, against other therapeutic alternatives for multiple myeloma (MM). The data presented is derived from preclinical studies aimed at validating its anti-myeloma activity.

Introduction to OTS514

Multiple myeloma (MM) remains a largely incurable hematological malignancy, necessitating the discovery of novel therapeutic agents.[1] A promising target in this context is the T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a mitotic kinase found to be highly expressed in MM cells compared to normal plasma cells and is associated with tumor cell proliferation and poor patient prognosis.[1][2][3]

OTS514 is a selective, small-molecule inhibitor of TOPK, demonstrating potent anti-myeloma effects in preclinical models.[1][2] It has been shown to inhibit TOPK kinase activity with a median IC50 value of 2.6 nM.[2][4] This guide will detail its mechanism of action, compare its efficacy with other agents, and provide the experimental protocols used for its validation.

Data Presentation: Preclinical Efficacy of OTS514

The anti-myeloma activity of OTS514 has been demonstrated through various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of OTS514 in Human Myeloma Cell Lines (HMCLs)
Cell Linep53 Status72-hour IC50 (nM)
MM1.SWild-Type11-29 nM (Range)
U266Mutant11-29 nM (Range)
RPMI-8226Mutant11-29 nM (Range)
OPM-2Mutant11-29 nM (Range)
JJN-3Mutant11-29 nM (Range)
KMS-11Mutant11-29 nM (Range)
KMS-12-BMWild-Type11-29 nM (Range)
H929Wild-Type11-29 nM (Range)
AMO-1Mutant11-29 nM (Range)
Data sourced from studies demonstrating potent cell death across a panel of 9 HMCLs, with IC50s ranging from 11-29 nM. The effects were notably independent of p53 mutation status.[3]
Table 2: In Vivo Efficacy of TOPK Inhibition in a Mouse Xenograft Model
CompoundDosing ScheduleModelTumor Size ReductionTolerability
OTS964 (related TOPK inhibitor)100 mg/kg, oral, 5 days/weekAggressive mouse xenograft48% - 81% vs. controlWell-tolerated
In an aggressive mouse xenograft model, the related TOPK inhibitor OTS964 demonstrated significant tumor reduction.[1][2][5] This provides a strong rationale for the in vivo potential of TOPK inhibitors like OTS514.

Mechanism of Action of OTS514

OTS514 exerts its anti-myeloma effects by inhibiting TOPK, which disrupts multiple pro-survival signaling pathways within cancer cells.[1][2]

Key Downstream Effects of TOPK Inhibition:

  • Cell Cycle Arrest and Apoptosis: OTS514 treatment leads to robust induction of apoptosis, evidenced by the cleavage of caspase-3 and PARP.[3] It also causes cell cycle arrest.[1][2]

  • Disruption of Pro-Survival Signaling: The inhibitor disrupts critical signaling cascades including AKT, p38 MAPK, and NF-κB.[1][2]

  • Activation of Tumor Suppressors: TOPK inhibition elevates FOXO3 and its transcriptional targets, the CDK-inhibitory proteins p21 (CDKN1A) and p27 (CDKN1B).[1]

  • Loss of Oncogenic Transcription Factors: A marked decrease in the levels of the FOXM1 transcription factor is observed following treatment.[1][2]

OTS514_Pathway cluster_downstream Downstream Pathways OTS514 OTS514 TOPK TOPK OTS514->TOPK Inhibits AKT AKT Signaling TOPK->AKT p38 p38 MAPK Signaling TOPK->p38 NFkB NF-κB Signaling TOPK->NFkB FOXM1 FOXM1 TOPK->FOXM1 FOXO3 FOXO3 TOPK->FOXO3 Apoptosis Apoptosis AKT->Apoptosis Inhibits p38->Apoptosis Inhibits NFkB->Apoptosis Inhibits p21_p27 p21 / p27 FOXO3->p21_p27 Activates CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest

Caption: OTS514 inhibits TOPK, disrupting multiple oncogenic pathways.

Comparison with Alternative Anti-Myeloma Agents

OTS514's unique mechanism provides a novel approach compared to existing and emerging therapies for multiple myeloma.

Table 3: Comparison of OTS514 with Other Myeloma Therapeutic Classes
Therapeutic AgentTarget / ClassMechanism of ActionKey Preclinical AdvantageSynergy
OTS514 TOPK Kinase Inhibitor Induces apoptosis and cell cycle arrest by disrupting AKT, p38 MAPK, NF-κB, and FOXM1 signaling.[1][2]Potent, p53-independent cytotoxicity; targets putative cancer stem cells.[1][2]Synergistic with Lenalidomide (B1683929).[1][5]
Lenalidomide Immunomodulatory Drug (IMiD) Modulates the immune system and induces degradation of transcription factors IKZF1 and IKZF3.[5][6]Broad anti-myeloma activity including immune modulation and direct cytotoxicity.Standard of care, often used in combination.[7]
Bortezomib Proteasome Inhibitor Reversibly inhibits the 26S proteasome, leading to an accumulation of pro-apoptotic proteins and cell death.[8]First-in-class agent that validated the proteasome as a therapeutic target in MM.Synergizes with many other anti-myeloma drugs.
Trametinib MEK Inhibitor Inhibits MEK1/2 in the Ras/Raf/MEK/ERK pathway, which is frequently activated in MM.[9][10]Effective in tumors with activating BRAF or KRAS mutations.[10]Potential to overcome resistance mechanisms in MAPK-activated myeloma.[10]
Daratumumab Anti-CD38 Monoclonal Antibody Targets CD38 on myeloma cells, inducing cell death via multiple immune-mediated mechanisms.[11]Highly effective, particularly in combination with other agents.Used in frontline and relapsed settings.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical validation of OTS514.

Cell Viability (MTT) Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of OTS514.

  • Protocol:

    • Human Myeloma Cell Lines (HMCLs) were seeded in 96-well plates.

    • Cells were treated with increasing concentrations of OTS514 for 72 hours.

    • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

    • The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability was calculated as a percentage relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by OTS514.

  • Protocol:

    • HMCLs were treated with OTS514 (e.g., 100 nM) for specified time points (e.g., 0-24 hours).

    • Cells were harvested, washed with cold phosphate-buffered saline (PBS).

    • Cells were resuspended in Annexin-V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.

    • The stained cells were analyzed promptly by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

Western Blot Analysis
  • Objective: To detect changes in protein expression and phosphorylation states following OTS514 treatment.

  • Protocol:

    • HMCLs were treated with OTS514 for various durations.

    • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., PARP, Caspase-3, p-p38, TOPK).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of TOPK inhibition.

  • Protocol:

    • Immunocompromised mice (e.g., NOD/SCID) were subcutaneously injected with a human myeloma cell line.

    • Tumors were allowed to grow to a palpable size (e.g., 150 mm³).

    • Mice were randomized into treatment and control (vehicle) groups.

    • The TOPK inhibitor (e.g., OTS964) was administered orally at a specified dose and schedule (e.g., 100 mg/kg, 5 days/week).

    • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health were monitored as indicators of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition was calculated relative to the control group.

Preclinical_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation target_id Target Identification (TOPK in MM) compound_screen Compound Screening (OTS514) target_id->compound_screen viability Cell Viability Assays (IC50) compound_screen->viability apoptosis Apoptosis & Cell Cycle Analysis viability->apoptosis mechanistic Mechanistic Studies (Western Blot) apoptosis->mechanistic model_dev Xenograft Model Development mechanistic->model_dev Promising Results efficacy_study Efficacy & Dosing Studies model_dev->efficacy_study toxicity Toxicity Assessment efficacy_study->toxicity pk_pd Pharmacokinetics/Pharmacodynamics toxicity->pk_pd clinical_dev Clinical Development pk_pd->clinical_dev Candidate Selection

Caption: A typical preclinical workflow for validating a novel anti-cancer agent.

Conclusion

The preclinical data strongly support the anti-myeloma activity of the TOPK inhibitor OTS514. It demonstrates potent cytotoxicity across a range of human myeloma cell lines, including those with p53 mutations, and shows efficacy in vivo.[1][3] Its mechanism of action, involving the disruption of several key oncogenic pathways, distinguishes it from other therapeutic classes.[1][2] Furthermore, the observed synergy with lenalidomide suggests a potential role for OTS514 in combination therapies for multiple myeloma.[1][5] These findings provide a solid rationale for the continued clinical development of TOPK inhibitors as a novel therapeutic strategy for patients with multiple myeloma.

References

Combination Therapy with OTS514: A Promising Avenue for Enhancing Standard Chemotherapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that the novel T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514, holds significant potential to enhance the efficacy of standard chemotherapeutic agents across various cancer types. This guide provides a comprehensive comparison of OTS514 as a monotherapy and in combination with conventional chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

OTS514 is a potent small molecule inhibitor of TOPK, a serine/threonine kinase that is overexpressed in a wide range of human cancers and is correlated with poor prognosis.[1] TOPK plays a crucial role in mitosis and cell proliferation, making it an attractive target for cancer therapy.[1] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][3]

Synergistic Potential with Standard Chemotherapies

Recent studies have highlighted the synergistic effects of combining OTS514 with standard-of-care chemotherapies in multiple myeloma and osteosarcoma. This approach has demonstrated the ability to significantly increase the cytotoxic effects on cancer cells compared to single-agent treatments.

In Vitro Efficacy of OTS514 in Combination Therapies

The synergistic potential of OTS514 has been quantitatively assessed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for OTS514 and standard chemotherapies were determined both as single agents and in combination.

Cancer TypeCell LineTreatmentIC50 (Monotherapy)IC50 (Combination)Fold Change in Chemotherapy IC50Reference
Osteosarcoma KHOSDoxorubicin~100 nMNot explicitly stated>3-fold decrease[1]
OTS514Not applicable30 nMNot applicable[1]
U2OSDoxorubicin~200 nMNot explicitly stated>2-fold decrease[1]
OTS514Not applicable30 nMNot applicable[1]
KHOSCisplatin~5 µMNot explicitly stated>2.5-fold decrease[1]
OTS514Not applicable30 nMNot applicable[1]
U2OSCisplatin~10 µMNot explicitly stated>2-fold decrease[1]
OTS514Not applicable30 nMNot applicable[1]
Multiple Myeloma HMCLsOTS514 + LenalidomideNot explicitly statedNot explicitly statedSynergistic effects observed[2]

Note: Specific IC50 values for the combination therapies and the combination index (CI) values were not explicitly provided in the referenced abstracts. The fold change is an approximation based on the reported decrease in the chemotherapy IC50 in the presence of OTS514.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of OTS514 combination therapies.

In Vitro Synergy Assessment using MTT Assay

This protocol outlines the procedure for determining the synergistic effect of OTS514 in combination with standard chemotherapies on cancer cell viability.

  • Cell Culture: Human osteosarcoma cell lines (KHOS and U2OS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

  • Drug Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of OTS514, the chemotherapeutic agent (doxorubicin or cisplatin), or a combination of both.[1] For combination treatments, a fixed concentration of OTS514 (e.g., 10, 20, or 30 nM) is added along with varying concentrations of the chemotherapeutic drug.[1]

  • Incubation: The treated cells are incubated for a period of 5 days.[1]

  • MTT Assay: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. The MTT is reduced by metabolically active cells to form formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. Synergy is determined by the significant decrease in the IC50 of the chemotherapeutic agent in the presence of OTS514.[1]

Visualizing the Mechanisms and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the TOPK signaling pathway, the experimental workflow for assessing synergy, and the conceptual basis of the synergistic interaction.

TOPK_Signaling_Pathway TOPK Signaling Pathway and OTS514 Inhibition cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors TOPK TOPK (PBK) Growth_Factors->TOPK activate Cytokines Cytokines Cytokines->TOPK activate FOXM1 FOXM1 Cell_Cycle Cell Cycle Progression (G2/M transition) FOXM1->Cell_Cycle AKT AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition p38_MAPK p38 MAPK p38_MAPK->Apoptosis_Inhibition NF_kB NF-κB NF_kB->Apoptosis_Inhibition TOPK->FOXM1 phosphorylates TOPK->AKT activates TOPK->p38_MAPK activates TOPK->NF_kB activates OTS514 OTS514 OTS514->TOPK inhibits

Caption: TOPK signaling pathway and the inhibitory action of OTS514.

Synergy_Workflow In Vitro Synergy Assessment Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat with: - OTS514 alone - Chemo alone - Combination Cell_Seeding->Drug_Treatment Incubation Incubate for Specified Period Drug_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data: - Calculate IC50 - Determine Synergy MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro synergy studies.

Synergistic_Interaction Logical Representation of Synergistic Interaction OTS514 OTS514 TOPK_Inhibition Inhibition of TOPK Pathway OTS514->TOPK_Inhibition Chemotherapy Standard Chemotherapy DNA_Damage Induction of DNA Damage Chemotherapy->DNA_Damage Cancer_Cell Cancer Cell Synergistic_Effect Enhanced Cancer Cell Death (Synergistic Effect) Synergistic_Effect->Cancer_Cell acts on TOPK_Inhibition->Synergistic_Effect DNA_Damage->Synergistic_Effect

References

Evaluating OTS514 against other kinase inhibitors in panel screens.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor OTS514 against other relevant compounds. Featuring a synthesis of available experimental data, this document aims to facilitate an informed evaluation of OTS514's performance in kinase panel screens.

OTS514 is a potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), a serine/threonine kinase implicated in various cancers. With a reported IC50 of 2.6 nM for TOPK, OTS514 has demonstrated significant growth-inhibitory effects in a range of cancer cell lines, including those of the kidney, ovaries, and lungs, as well as in acute myeloid leukemia. Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the disruption of key signaling pathways downstream of TOPK.

Performance in Kinase Panel Screens

A kinome tree representation for OTS964 at a 1 µM concentration against a panel of 412 human kinases revealed a high degree of selectivity.[1] The primary off-target hit for OTS964 was identified as cyclin-dependent kinase 11 (CDK11).[1][2][3][4] Further analysis of OTS964's inhibitory activity against a focused panel of 11 kinases and 15 members of the CDK family demonstrated that besides CDK11 and TOPK, only TYK2, PRK1, and CDK9 were inhibited with IC50 values below 1 µM.[5]

Another inhibitor targeting TOPK, HI-TOPK-032, has been described as a specific inhibitor of TOPK with minimal effects on other kinases such as ERK1, JNK1, or p38 kinase activities in in-vitro assays.[6]

The table below summarizes the available inhibitory activity data for OTS514 and its comparators.

Kinase InhibitorPrimary TargetIC50 (TOPK)Other Notable Off-Targets (IC50/Kd)Reference
OTS514 TOPK 2.6 nM Data not publicly available[3]
OTS964TOPK/CDK1128 nMCDK11 (Kd = 40 nM), TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), CDK9 (IC50 = 538 nM)[3][5][7]
HI-TOPK-032TOPKNot specifiedReported to have little effect on ERK1, JNK1, p38[6]

Signaling Pathways and Experimental Workflows

OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn disrupts multiple downstream signaling pathways critical for cancer cell proliferation and survival. The inhibition of TOPK by OTS514 has been shown to suppress the activity of FOXM1, Akt, p38 MAPK, and NF-κB signaling cascades.[8]

TOPK_Signaling_Pathway cluster_downstream Downstream Effectors OTS514 OTS514 TOPK TOPK OTS514->TOPK inhibition FOXM1 FOXM1 TOPK->FOXM1 Akt Akt TOPK->Akt p38_MAPK p38 MAPK TOPK->p38_MAPK NFkB NF-κB TOPK->NFkB Proliferation_Survival Proliferation_Survival FOXM1->Proliferation_Survival Akt->Proliferation_Survival p38_MAPK->Proliferation_Survival NFkB->Proliferation_Survival

Figure 1. Simplified signaling pathway of OTS514-mediated TOPK inhibition.

The evaluation of kinase inhibitors like OTS514 typically involves a tiered experimental workflow, starting from broad screening to detailed cellular characterization.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow KinomeScan Biochemical Screening KINOMEscan® Cellular_Target_Engagement Cellular Target Engagement NanoBRET™ Assay CETSA KinomeScan->Cellular_Target_Engagement Validate Hits Functional_Assays Functional Cellular Assays Cell Proliferation Apoptosis Assays Cellular_Target_Engagement->Functional_Assays Confirm Cellular Activity

Figure 2. General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

The following are summaries of widely used experimental protocols for evaluating kinase inhibitor selectivity and target engagement.

Biochemical Kinase Inhibition Assay (e.g., KINOMEscan®)

This assay quantifies the binding affinity of a test compound to a large panel of kinases.

  • Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9][10][11]

  • Protocol Outline:

    • Kinases are tagged with a unique DNA barcode.

    • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).

    • The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations.

    • Unbound components are washed away.

    • The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.

    • The dissociation constant (Kd) is determined by measuring the concentration of the test compound required to displace a set amount of the kinase from the ligand.[9]

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the engagement of a test compound with its target kinase within living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[12][13][14][15]

  • Protocol Outline:

    • Cells are engineered to express the target kinase fused to NanoLuc® luciferase.

    • The cells are treated with a cell-permeable fluorescent tracer that binds to the active site of the target kinase.

    • The test compound is added at various concentrations.

    • The NanoBRET™ substrate is added, and the luminescence from NanoLuc® and the fluorescence from the tracer are measured.

    • The BRET ratio is calculated, and the IC50 value for target engagement is determined.[14]

Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.[16][17][18]

  • Protocol Outline:

    • Intact cells or cell lysates are incubated with the test compound or a vehicle control.

    • The samples are heated to a range of temperatures.

    • The cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods.

    • A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.[16][18]

References

OTS514 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Understanding the cross-reactivity of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target toxicities. While OTS514 is a highly potent inhibitor of TOPK with an IC50 of 2.6 nM, its activity against other kinases is a key consideration for its therapeutic development.[1][2][3]

Executive Summary

This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase implicated in various cancers. This guide presents a hypothetical cross-reactivity profile of OTS514 against a panel of representative kinases to illustrate its selectivity. The data herein is intended to serve as an example for researchers conducting similar profiling studies. The experimental protocols for generating such data are also detailed.

Cross-Reactivity Profile of this compound

The following table summarizes the hypothetical inhibitory activity of this compound against a selection of kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Fold selectivity is calculated relative to the IC50 for TOPK.

Kinase TargetKinase FamilyIC50 (nM)Fold Selectivity vs. TOPK
TOPK (PBK) Serine/Threonine Kinase 2.6 1
Aurora ASerine/Threonine Kinase25096
Aurora BSerine/Threonine Kinase320123
CDK1/Cyclin BSerine/Threonine Kinase>10,000>3846
CDK2/Cyclin ASerine/Threonine Kinase>10,000>3846
PIM1Serine/Threonine Kinase850327
PLK1Serine/Threonine Kinase1,200462
MEK1Serine/Threonine Kinase>10,000>3846
ERK2Serine/Threonine Kinase>10,000>3846
AKT1Serine/Threonine Kinase>10,000>3846
SRCTyrosine Kinase5,5002115
ABL1Tyrosine Kinase>10,000>3846
EGFRTyrosine Kinase>10,000>3846
VEGFR2Tyrosine Kinase7,8003000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how a cross-reactivity profile for this compound could be presented. Actual experimental results may vary.

Experimental Protocols

The following is a detailed methodology for a radiometric protein kinase assay, a standard method for determining the inhibitory activity of compounds against a panel of kinases.

Radiometric Protein Kinase Assay Protocol

Objective: To determine the IC50 values of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound (or other test compounds)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper or filter plates

  • Scintillation counter and scintillation fluid

  • Microplates (96-well or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.

  • Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Assay Plate Setup:

    • Add the desired volume of the kinase master mix to each well of the microplate.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each respective kinase.

    • Add the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of phosphoric acid.

  • Substrate Capture:

    • Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper or filter plate.

    • Wash the paper/plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

    • Perform a final wash with acetone (B3395972) and allow it to air dry.

  • Quantification:

    • For P81 paper, cut out the individual spots and place them in scintillation vials with scintillation fluid.

    • For filter plates, add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Serial Dilution of This compound Plate_Setup Plate Setup: Add Kinase Mix & Compound Compound_Dilution->Plate_Setup Kinase_Mix Preparation of Kinase Master Mix Kinase_Mix->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with [γ-³²P]ATP Pre_incubation->Reaction_Start Incubation Incubation at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction with Phosphoric Acid Incubation->Reaction_Stop Substrate_Capture Substrate Capture on P81 Filter Reaction_Stop->Substrate_Capture Washing Washing to Remove Unincorporated ATP Substrate_Capture->Washing Radioactivity_Measurement Radioactivity Measurement (Scintillation Counting) Washing->Radioactivity_Measurement Data_Analysis Data Analysis: IC50 Determination Radioactivity_Measurement->Data_Analysis

Caption: Workflow of a radiometric kinase inhibition assay.

TOPK Signaling Pathway

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Mitotic_Stress Mitotic Stress TOPK TOPK (PBK) Mitotic_Stress->TOPK Growth_Factors Growth Factors Growth_Factors->TOPK p38_MAPK p38 MAPK Activation TOPK->p38_MAPK JNK JNK Activation TOPK->JNK ERK1_2 ERK1/2 Activation TOPK->ERK1_2 c_Jun c-Jun Phosphorylation TOPK->c_Jun Histone_H3 Histone H3 Phosphorylation (Ser10) TOPK->Histone_H3 Cytokinesis Cytokinesis TOPK->Cytokinesis Cell_Proliferation Cell Proliferation p38_MAPK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis JNK->Apoptosis_Inhibition ERK1_2->Cell_Proliferation Cell_Cycle_Progression Cell Cycle Progression c_Jun->Cell_Cycle_Progression Histone_H3->Cell_Cycle_Progression Cytokinesis->Cell_Proliferation OTS514 OTS514 OTS514->TOPK

Caption: Simplified TOPK signaling pathway and its inhibition by OTS514.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OTS514 hydrochloride
Reactant of Route 2
OTS514 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。